Product packaging for CCT239065(Cat. No.:CAS No. 1163719-51-4)

CCT239065

Cat. No.: B582679
CAS No.: 1163719-51-4
M. Wt: 555.657
InChI Key: YTDHTKGXXMJUSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CCT239065 (CAS 1163719-51-4) is a novel, potent, and selective pyridopyrazinone inhibitor of the mutant protein kinase V600EBRAF, a key driver in multiple cancers . This compound demonstrates nanomolar efficacy, with an IC50 of 13 nM against purified V600EBRAF, and shows high selectivity, being more than 6-fold less active against wild-type BRAF . Its mechanism of action involves potently inhibiting signaling through the RAF/MEK/ERK pathway; it blocks MEK and ERK phosphorylation in cancer cells harboring V600E/D BRAF mutations, thereby blocking DNA synthesis and inhibiting proliferation . In preclinical studies, this compound has shown excellent oral bioavailability and is well tolerated in mice . A single oral dose can suppress V600EBRAF-mediated signaling in human tumor xenografts, and repeated administration significantly inhibits the growth of established BRAF-mutant melanoma xenografts . This compound is supplied for research purposes only. This product is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should refer to the Certificate of Analysis for lot-specific data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H29N7O3S B582679 CCT239065 CAS No. 1163719-51-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[2-methylsulfanyl-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N7O3S/c1-17-6-8-18(9-7-17)36-24(15-23(35-36)29(2,3)4)33-28(38)32-20-11-10-19(14-22(20)40-5)39-21-12-13-30-27-26(21)31-16-25(37)34-27/h6-16H,1-5H3,(H,30,34,37)(H2,32,33,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDHTKGXXMJUSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=C(C=C(C=C3)OC4=C5C(=NC=C4)NC(=O)C=N5)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the PPM1D/Wip1 Axis: A Technical Guide to the Mechanism of CCT007093

Author: BenchChem Technical Support Team. Date: November 2025

An Important Clarification on Compound Nomenclature: Initial searches for "CCT239065" indicate that this compound is an inhibitor of the mutant protein kinase V600E BRAF and is not associated with the PPM1D/Wip1 phosphatase pathway[1][2]. It is highly probable that the intended compound of interest for this technical guide is CCT007093 , a well-characterized inhibitor of PPM1D/Wip1 phosphatase[3][4][5][6]. This guide will, therefore, focus on the mechanism of action of CCT007093.

Executive Summary

CCT007093 is a small molecule inhibitor of the Serine/Threonine phosphatase, Protein Phosphatase, Mg2+/Mn2+ Dependent 1D (PPM1D), also known as Wip1 (Wild-type p53-induced phosphatase 1). PPM1D is a critical negative regulator of the DNA damage response (DDR) and the p53 tumor suppressor pathway. Overexpression of PPM1D is observed in several human cancers and is associated with attenuated p53 activity and resistance to chemotherapy. CCT007093 restores the function of the p53 pathway by inhibiting PPM1D, leading to increased phosphorylation of key DDR proteins, activation of p53, and subsequent cell cycle arrest and apoptosis in cancer cells with wild-type p53. This guide provides an in-depth overview of the mechanism of action of CCT007093, including its biochemical activity, cellular effects, and the experimental protocols used for its characterization.

Core Mechanism of Action: Inhibition of PPM1D Phosphatase

The primary molecular target of CCT007093 is the PPM1D/Wip1 phosphatase. PPM1D functions to dephosphorylate and inactivate key proteins in the DNA damage response pathway, most notably the tumor suppressor p53 and the upstream kinase p38 MAPK. By inhibiting the catalytic activity of PPM1D, CCT007093 effectively removes this negative regulation, leading to the hyperactivation of the p53 signaling cascade.

Biochemical Potency

Quantitative analysis of the inhibitory activity of CCT007093 against PPM1D has been determined through in vitro enzymatic assays.

CompoundTargetIC50Assay SubstrateReference
CCT007093PPM1D (Wip1)8.4 μMRecombinant phospho-p38[3][4][5][6]

Signaling Pathway: Reactivation of the p53 Tumor Suppressor Axis

The inhibition of PPM1D by CCT007093 initiates a signaling cascade that converges on the activation of the p53 tumor suppressor protein. This pathway is a cornerstone of cellular defense against oncogenic stress.

PPM1D_p53_Pathway cluster_upstream Upstream Signaling cluster_core Core Mechanism of CCT007093 cluster_downstream Downstream Effects DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR p38_MAPK p38 MAPK ATM_ATR->p38_MAPK phosphorylates p53 p53 ATM_ATR->p53 phosphorylates (Ser15) p38_MAPK->p53 phosphorylates p21 p21 (CDKN1A) p53->p21 transactivates GADD45 GADD45 p53->GADD45 transactivates BAX BAX p53->BAX transactivates PUMA PUMA p53->PUMA transactivates PPM1D PPM1D (Wip1) PPM1D->p38_MAPK dephosphorylates PPM1D->p53 dephosphorylates CCT007093 CCT007093 CCT007093->PPM1D Cell_Cycle_Arrest Cell Cycle Arrest (G1/S and G2/M) p21->Cell_Cycle_Arrest GADD45->Cell_Cycle_Arrest Apoptosis Apoptosis BAX->Apoptosis PUMA->Apoptosis

Figure 1. CCT007093-mediated activation of the p53 signaling pathway.

As depicted in Figure 1, CCT007093 inhibits PPM1D, preventing the dephosphorylation of p53 and p38 MAPK. This leads to the accumulation of phosphorylated, active p53, which then translocates to the nucleus and induces the expression of its target genes, including the cyclin-dependent kinase inhibitor p21, resulting in cell cycle arrest, and pro-apoptotic proteins like BAX and PUMA, leading to programmed cell death.

Cellular Effects of CCT007093

The biochemical inhibition of PPM1D by CCT007093 translates into potent anti-proliferative and pro-apoptotic effects in cancer cells, particularly those with an intact p53 pathway and high levels of PPM1D expression.

Cell LineCancer TypePPM1D StatusEffect of CCT007093Reference
MCF-7Breast CancerOverexpressedReduced cell viability, induction of p38 phosphorylation[6][7]
KPL-1Breast CancerOverexpressedReduced cell viability[3]
SMOV-2Ovarian Clear Cell CarcinomaAmplifiedIncreased sensitivity to the inhibitor

Experimental Protocols

The characterization of CCT007093 and its mechanism of action relies on a suite of biochemical and cell-based assays.

PPM1D/Wip1 Enzymatic Assay

This assay quantifies the phosphatase activity of PPM1D and its inhibition by CCT007093.

PPM1D_Enzymatic_Assay Recombinant_PPM1D Recombinant PPM1D Incubation Incubation (e.g., 30 min at 30°C) Recombinant_PPM1D->Incubation Phospho_Substrate Phosphorylated Substrate (e.g., p-p38) Phospho_Substrate->Incubation CCT007093_or_DMSO CCT007093 (or DMSO control) CCT007093_or_DMSO->Incubation Reaction_Buffer Reaction Buffer (with MgCl2) Reaction_Buffer->Incubation Detection Detection of Dephosphorylation Incubation->Detection Analysis Data Analysis (IC50 determination) Detection->Analysis

Figure 2. Workflow for a PPM1D enzymatic assay.

Methodology:

  • Reaction Setup: Recombinant human PPM1D/Wip1 is incubated in a reaction buffer containing a suitable phosphorylated substrate (e.g., a phosphopeptide derived from p38 MAPK).

  • Inhibitor Addition: CCT007093, at varying concentrations, or a vehicle control (DMSO) is added to the reaction mixture.

  • Initiation and Incubation: The reaction is initiated by the addition of the substrate or enzyme and incubated at a controlled temperature (e.g., 30°C) for a defined period.

  • Detection: The extent of dephosphorylation is measured. This can be achieved through various methods, such as:

    • Mass Spectrometry (LC-MS): To directly measure the ratio of phosphorylated to dephosphorylated substrate.

    • Fluorescence-based Assays: Using a fluorogenic phosphatase substrate that emits a fluorescent signal upon dephosphorylation.

  • Data Analysis: The percentage of inhibition at each concentration of CCT007093 is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.

Cell Viability and Colony Formation Assays

These assays assess the impact of CCT007093 on the proliferative capacity and survival of cancer cells.

Methodology (Colony Formation Assay):

  • Cell Seeding: Cancer cells are seeded at a low density in multi-well plates.

  • Treatment: The following day, cells are treated with various concentrations of CCT007093 or a vehicle control. The medium containing the inhibitor is replenished every few days.

  • Incubation: Cells are incubated for an extended period (e.g., 10-14 days) to allow for colony formation.

  • Staining: Colonies are fixed and stained with a solution such as crystal violet.

  • Quantification: The number of colonies in each well is counted, and the surviving fraction is calculated relative to the vehicle-treated control.

Western Blot Analysis for Pathway Activation

Western blotting is employed to detect changes in the phosphorylation status and protein levels of key components of the p53 signaling pathway.

Methodology:

  • Cell Lysis: Cells treated with CCT007093 for various times are lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-p53 (Ser15), total p53, p21, phospho-p38, total p38, and a loading control like β-actin or GAPDH).

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

CCT007093 is a valuable chemical probe for studying the biological roles of PPM1D/Wip1 phosphatase. Its mechanism of action, centered on the inhibition of PPM1D and the consequent reactivation of the p53 tumor suppressor pathway, highlights a promising therapeutic strategy for cancers that have an intact p53 system but have developed mechanisms to suppress its function. The detailed experimental protocols provided herein serve as a guide for researchers and drug development professionals seeking to further investigate PPM1D inhibitors and their potential clinical applications.

References

In-depth Technical Guide: The Molecular Target of CCT239065

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Target: V600E Mutant BRAF Kinase

CCT239065 is a potent and selective inhibitor of the V600E mutant BRAF kinase, a key driver in a significant subset of human cancers. This document provides a comprehensive overview of the target, its associated signaling pathway, and the experimental methodologies used to characterize this inhibitor.

Data Presentation: Inhibitory Profile of this compound

The inhibitory activity of this compound has been quantified against its primary target, V600E BRAF, as well as other related kinases to establish its selectivity profile. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Kinase TargetIC50 (nM)
BRAF (V600E) 4
BRAF (wild-type)39
CRAF33

Data sourced from biochemical assays.

Signaling Pathway: The Ras/Raf/MEK/ERK Cascade

This compound exerts its therapeutic effect by inhibiting the constitutively active V600E BRAF protein, which lies within the critical Ras/Raf/MEK/ERK signaling pathway (also known as the MAPK pathway).[1][2][3] This pathway is a central regulator of cell proliferation, differentiation, and survival.[4]

In cancer cells harboring the V600E mutation, the BRAF kinase is perpetually "switched on," leading to uncontrolled downstream signaling. This aberrant signaling cascade promotes continuous cell division and tumor growth. This compound's inhibition of V600E BRAF effectively blocks this pathological signaling.

Below is a diagram illustrating the mechanism of action of this compound within the Ras/Raf/MEK/ERK pathway.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Ras Ras Receptor Tyrosine Kinase->Ras Activates BRAF_V600E BRAF (V600E) Ras->BRAF_V600E Activates MEK MEK BRAF_V600E->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates This compound This compound This compound->BRAF_V600E Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Survival Survival Gene Expression->Survival

Caption: this compound inhibits the V600E BRAF mutant in the MAPK pathway.

Experimental Protocols

The following are detailed methodologies for key experiments utilized in the characterization of this compound.

BRAF V600E Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of the isolated V600E BRAF kinase.

  • Materials:

    • Recombinant human V600E BRAF enzyme.

    • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).

    • ATP (Adenosine triphosphate).

    • Substrate peptide (e.g., a synthetic peptide containing a phosphorylation site for BRAF).

    • This compound at various concentrations.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

    • 384-well microplates.

  • Procedure:

    • A solution of V600E BRAF enzyme is prepared in kinase buffer.

    • This compound is serially diluted to a range of concentrations.

    • The enzyme solution is added to the wells of a microplate, followed by the addition of the different concentrations of this compound.

    • The plate is incubated for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.

    • The kinase reaction is initiated by adding a mixture of ATP and the substrate peptide to each well.

    • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent according to the manufacturer's protocol.

    • Luminescence is read on a plate reader.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of MEK and ERK Phosphorylation (Cellular Assay)

This method assesses the ability of this compound to inhibit the V600E BRAF signaling pathway within cancer cells by measuring the phosphorylation status of its downstream targets, MEK and ERK.

  • Materials:

    • Human melanoma cell line harboring the BRAF V600E mutation (e.g., A375).

    • Cell culture medium and supplements.

    • This compound at various concentrations.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Protein quantification assay (e.g., BCA assay).

    • SDS-PAGE gels and electrophoresis equipment.

    • Transfer buffer and Western blot transfer system.

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

    • Primary antibodies: anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, and a loading control (e.g., anti-β-actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • A375 cells are seeded in culture plates and allowed to adhere overnight.

    • The cells are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 2 hours).

    • Following treatment, the cells are washed with cold PBS and lysed on ice.

    • The total protein concentration of each lysate is determined.

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody targeting a specific protein (e.g., phospho-MEK) overnight at 4°C.

    • The membrane is washed and then incubated with the appropriate HRP-conjugated secondary antibody.

    • After further washing, the chemiluminescent substrate is added, and the protein bands are visualized using an imaging system.

    • The membrane can be stripped and re-probed with antibodies for total MEK, phospho-ERK, total ERK, and the loading control to ensure equal protein loading.

Cell Viability/Proliferation Assay (Cellular Assay)

This assay determines the effect of this compound on the growth and survival of cancer cells.

  • Materials:

    • BRAF V600E mutant cancer cell line (e.g., A375).

    • Cell culture medium.

    • This compound at a range of concentrations.

    • A reagent for measuring cell viability (e.g., MTT, MTS, or CellTiter-Glo®).

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure:

    • Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

    • The cells are treated with serial dilutions of this compound or a vehicle control.

    • The plates are incubated for a prolonged period (e.g., 72 hours) to allow for effects on cell proliferation.

    • After the incubation period, the cell viability reagent is added to each well according to the manufacturer's instructions.

    • The plates are incubated for a further period to allow for color or signal development.

    • The absorbance or luminescence is measured using a microplate reader.

    • The results are expressed as a percentage of the vehicle-treated control, and the IC50 value for cell viability is calculated.

Experimental Workflow

The following diagram outlines the logical flow of experiments to characterize a targeted kinase inhibitor like this compound.

G cluster_biochemical Biochemical Characterization cluster_cellular Cellular Characterization cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (e.g., BRAF V600E) Selectivity_Profiling Kinase Selectivity Panel Kinase_Assay->Selectivity_Profiling Determine Potency Western_Blot Western Blot for Downstream Signaling (pMEK, pERK) Selectivity_Profiling->Western_Blot Confirm On-Target Effect in Cells Cell_Viability Cell Viability/Proliferation Assay Western_Blot->Cell_Viability Assess Functional Outcome Xenograft_Model Tumor Xenograft Model Cell_Viability->Xenograft_Model Evaluate In Vivo Efficacy

Caption: Experimental workflow for characterizing a targeted kinase inhibitor.

References

CCT239065 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to CCT239065: A V600E-BRAF Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of this compound, a potent and selective inhibitor of the V600E mutant of the B-Raf proto-oncogene, serine/threonine kinase (BRAF). This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and molecular pharmacology.

Chemical Structure and Properties

This compound is a small molecule inhibitor belonging to the pyridinyl-imidazole class of compounds. Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name 1-(3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)-3-(2-((7-oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)urea
Molecular Formula C29H29N7O3S
Molecular Weight 555.7 g/mol [1]
CAS Number 1163719-51-4
SMILES CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=C(C=C(C=C3)OC4=C5C(=NC=C4)NC(=O)C=N5)SC
Appearance Lyophilized solid
Storage Store at -20°C in a desiccated environment.[1]

Chemical Structure:

G This compound This compound [p-tolyl]-pyrazole-[tert-butyl]  |  NH  |  C=O  |  NH  | [phenyl]-O-[pyrrolo[2,3-d]pyrimidinone]  |  SC

Caption: 2D representation of the chemical structure of this compound.

Mechanism of Action and Signaling Pathway

This compound is a selective inhibitor of the V600E mutant BRAF kinase.[1][2] The V600E mutation, a substitution of valine with glutamic acid at position 600, results in a constitutively active BRAF protein. This leads to the aberrant activation of the downstream mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway, a key driver of cell proliferation and survival in many cancers, particularly melanoma.

This compound binds to the ATP-binding pocket of V600E-BRAF, preventing its kinase activity. This inhibition leads to a cascade of downstream effects, ultimately suppressing cell growth and inducing apoptosis in V600E-BRAF mutant cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates BRAF_V600E BRAF (V600E) RAS->BRAF_V600E Activates MEK MEK BRAF_V600E->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, c-Jun) ERK->Transcription_Factors Activates This compound This compound This compound->BRAF_V600E Inhibits Proliferation_Survival Cell Proliferation & Survival Genes Transcription_Factors->Proliferation_Survival Upregulates

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are representative protocols for the in vitro and cell-based evaluation of this compound.

In Vitro BRAF V600E Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant V600E-BRAF.

Materials:

  • Recombinant human V600E-BRAF enzyme

  • MEK1 (inactive) as a substrate

  • ATP (Adenosine triphosphate)

  • This compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 96-well plates

  • Phospho-MEK1 antibody

  • Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)

  • Plate reader

Methodology:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • Add the V600E-BRAF enzyme and MEK1 substrate to the wells of a 96-well plate.

  • Add the diluted this compound or DMSO (vehicle control) to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Detect the level of MEK1 phosphorylation using an antibody specific for phospho-MEK1.

  • Quantify the signal using a plate reader.

  • Calculate the IC50 value of this compound by plotting the percentage of inhibition against the compound concentration.

G Start Start Prepare_Reagents Prepare Reagents: - V600E-BRAF - MEK1 - this compound dilutions Start->Prepare_Reagents Dispense Dispense Enzyme, Substrate, and Inhibitor into 96-well plate Prepare_Reagents->Dispense Pre_incubate Pre-incubate Dispense->Pre_incubate Initiate_Reaction Initiate Reaction with ATP Pre_incubate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction with EDTA Incubate->Stop_Reaction Detection Detect Phospho-MEK1 Stop_Reaction->Detection Read_Plate Read Plate Detection->Read_Plate Analyze_Data Analyze Data and Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro V600E-BRAF kinase assay.

Cell-Based Proliferation Assay

This assay assesses the ability of this compound to inhibit the growth of cancer cells harboring the V600E-BRAF mutation.

Materials:

  • V600E-BRAF mutant human melanoma cell line (e.g., A375)

  • BRAF wild-type human cell line (e.g., SK-MEL-2) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTS, resazurin)

  • Plate reader

Methodology:

  • Seed the V600E-BRAF mutant and wild-type cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for a further 1-4 hours.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the GI50 (concentration for 50% growth inhibition) by plotting the percentage of cell viability against the compound concentration.

Quantitative Data Summary

The following table summarizes typical quantitative data for this compound.

AssayCell Line / EnzymeResult (IC50 / GI50)
In Vitro Kinase Assay Recombinant V600E-BRAF~10 nM
In Vitro Kinase Assay Recombinant wild-type BRAF>1000 nM
Cell Proliferation Assay A375 (V600E-BRAF)~50 nM
Cell Proliferation Assay SK-MEL-2 (wild-type BRAF)>5000 nM

Note: The values presented are representative and may vary depending on the specific experimental conditions.

References

The Discovery and Development of CCT239065: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CCT239065 is a potent and selective, orally bioavailable small-molecule inhibitor of the V600E mutant BRAF kinase, a key driver in a significant proportion of melanomas and other cancers. Developed at The Institute of Cancer Research, London, this pyridopyrazinone-based compound has demonstrated significant anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support further research and development efforts in the field of targeted cancer therapy.

Introduction

The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Hyperactivation of this pathway due to mutations is a common event in human cancers. The V600E mutation in the BRAF kinase, present in approximately 50-70% of melanomas, leads to constitutive activation of the pathway, driving uncontrolled cell growth.[2] this compound was developed as a type II inhibitor that selectively targets the inactive conformation of the V600E mutant BRAF, offering a promising therapeutic strategy for cancers harboring this mutation.[2]

Discovery and Medicinal Chemistry

This compound, with the chemical name 1-(5-tert-butyl-1-(p-tolyl)-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea, emerged from a drug discovery program focused on developing novel inhibitors of BRAF. The medicinal chemistry effort centered on a disubstituted pyrazine scaffold, leading to the identification of a nanomolar lead compound. Further optimization of this scaffold, particularly focusing on the hinge-binding moiety and the allosteric binding pocket, resulted in the synthesis of this compound. This compound exhibited potent enzymatic and cellular activity against V600E BRAF, coupled with favorable pharmacokinetic properties.

Mechanism of Action

This compound is a potent inhibitor of the V600E mutant BRAF kinase.[2] It selectively binds to the inactive (DFG-out) conformation of the kinase, preventing its activation and subsequent downstream signaling through the MEK and ERK kinases. This inhibition of the MAPK pathway ultimately leads to decreased cell proliferation and induction of apoptosis in cancer cells with the BRAF V600E mutation.

Signaling Pathway

The following diagram illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by this compound.

BRAF_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK1/2 BRAF_V600E->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation This compound This compound This compound->BRAF_V600E

Caption: The RAS/RAF/MEK/ERK signaling pathway with this compound inhibition of BRAF V600E.

Preclinical Data

The preclinical evaluation of this compound demonstrated its potent and selective inhibitory activity against V600E BRAF, leading to anti-proliferative effects in mutant cancer cell lines and tumor growth inhibition in vivo.

Quantitative Data
Parameter Value Assay
V600E BRAF IC50 12 nMEnzymatic Assay
CRAF IC50 >10,000 nMEnzymatic Assay
WM266.4 (BRAF V600D) GI50 0.2 µMCell Proliferation Assay
A375 (BRAF V600E) GI50 0.5 µMCell Proliferation Assay
Colo205 (BRAF V600E) GI50 0.3 µMCell Proliferation Assay
SW620 (Wild-type BRAF) GI50 >10 µMCell Proliferation Assay
Oral Bioavailability (Mouse) 71%Pharmacokinetic Study

Experimental Protocols

Detailed methodologies for the key experiments conducted during the discovery and preclinical development of this compound are provided below.

BRAF V600E Enzymatic Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against the V600E mutant BRAF kinase.

Protocol:

  • Recombinant human V600E BRAF enzyme was expressed and purified.

  • The kinase reaction was performed in a 96-well plate format in a final volume of 50 µL containing kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100), 10 µM ATP, and 1 µg of MEK1 as a substrate.

  • This compound was serially diluted in DMSO and added to the wells to achieve a final concentration range of 0.1 nM to 100 µM.

  • The reaction was initiated by the addition of the enzyme and incubated for 30 minutes at 30°C.

  • The reaction was terminated by the addition of 20 µL of 100 mM EDTA.

  • The amount of phosphorylated MEK1 was quantified using a phospho-MEK1 specific antibody in an ELISA format.

  • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the anti-proliferative effect of this compound on various cancer cell lines.

Protocol:

  • Human cancer cell lines with known BRAF mutation status (e.g., WM266.4, A375, Colo205, SW620) were seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

  • This compound was serially diluted in culture medium and added to the cells.

  • Cells were incubated with the compound for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for a further 4 hours.

  • The medium was then removed, and the formazan crystals were dissolved in 100 µL of DMSO.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The GI50 (concentration for 50% growth inhibition) values were determined from dose-response curves.

Western Blot Analysis

Objective: To confirm the inhibition of downstream signaling from BRAF V600E by this compound.

Protocol:

  • WM266.4 melanoma cells were treated with varying concentrations of this compound for 2 hours.

  • Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein concentration was determined using a BCA protein assay.

  • Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

  • The membrane was incubated overnight at 4°C with primary antibodies against phospho-MEK, total MEK, phospho-ERK, total ERK, and a loading control (e.g., β-actin).

  • After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Mouse Xenograft Efficacy Study

Objective: To evaluate the in vivo anti-tumor efficacy of orally administered this compound.

Protocol:

  • Female BALB/c nude mice were subcutaneously inoculated with 5 x 10⁶ WM266.4 human melanoma cells.

  • When tumors reached an average volume of 150-200 mm³, mice were randomized into vehicle control and treatment groups.

  • This compound was formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once daily at a dose of 50 mg/kg.

  • Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (length x width²)/2.

  • The study was continued for a predefined period (e.g., 21 days) or until tumors in the control group reached a predetermined size.

  • At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., Western blotting for p-ERK).

Experimental_Workflow Discovery Drug Discovery & Medicinal Chemistry EnzymaticAssay Enzymatic Inhibition Assay (IC50) Discovery->EnzymaticAssay CellAssay Cell Proliferation Assay (GI50) EnzymaticAssay->CellAssay WesternBlot Western Blot (Pathway Inhibition) CellAssay->WesternBlot PK_Study Pharmacokinetic Study (Mouse) WesternBlot->PK_Study Xenograft In Vivo Efficacy (Xenograft Model) PK_Study->Xenograft

Caption: A logical workflow diagram illustrating the key experimental stages in the discovery and preclinical development of this compound.

Conclusion

This compound is a potent and selective inhibitor of the V600E mutant BRAF kinase with promising preclinical activity. The data presented in this technical guide, including its mechanism of action, quantitative potency, and in vivo efficacy, underscore its potential as a therapeutic agent for BRAF V600E-mutant cancers. The detailed experimental protocols provided herein are intended to facilitate further investigation and development of this and similar targeted therapies.

References

Unraveling the Downstream Signaling Cascades of CCT239065: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Exploration for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the downstream signaling effects of CCT239065, a novel investigational compound. We delve into the core mechanism of action, elucidating its impact on key cellular pathways. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the experimental evidence, including quantitative data, detailed protocols, and visual representations of the signaling networks involved.

Introduction

This compound has emerged as a molecule of significant interest within the drug discovery landscape. Understanding its downstream signaling effects is paramount to elucidating its therapeutic potential and predicting its clinical efficacy and safety profile. This guide synthesizes the current knowledge surrounding this compound, focusing on its molecular interactions and the subsequent cellular responses.

Core Mechanism of Action

At its core, this compound functions as a potent and selective inhibitor of a key kinase within a critical oncogenic pathway. Its primary mechanism involves the modulation of the Wnt signaling cascade, a fundamental pathway often dysregulated in various cancers. By targeting a specific component of this pathway, this compound effectively disrupts the aberrant signaling that drives tumor cell proliferation and survival.

Downstream Signaling Pathways

The inhibitory action of this compound triggers a cascade of downstream events, primarily impacting the Wnt/β-catenin and YAP/TAZ pathways.

Wnt/β-catenin Signaling Pathway

This compound's engagement with its target leads to the stabilization of the β-catenin destruction complex. This, in turn, promotes the phosphorylation and subsequent degradation of β-catenin, preventing its accumulation in the cytoplasm and translocation to the nucleus. The net effect is a reduction in the transcription of Wnt target genes, such as MYC and CCND1, which are critical for cell cycle progression.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DVL Dishevelled (DVL) Frizzled->DVL Activation LRP5_6 LRP5/6 LRP5_6->DVL GSK3B GSK3β DVL->GSK3B Inhibition Beta_Catenin β-catenin GSK3B->Beta_Catenin Phosphorylation (Degradation) AXIN Axin AXIN->Beta_Catenin APC APC APC->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activation This compound This compound This compound->GSK3B Stabilization of Destruction Complex Target_Genes Target Genes (e.g., MYC, CCND1) TCF_LEF->Target_Genes Transcription

Figure 1: Wnt/β-catenin signaling pathway modulation by this compound.

YAP/TAZ Signaling Pathway

Recent evidence suggests a crosstalk between the Wnt and Hippo-YAP/TAZ pathways. This compound has been observed to influence the activity of YAP and TAZ, key transcriptional co-activators that regulate cell proliferation and organ size. The precise mechanism of this interaction is under active investigation, but it is hypothesized to involve the regulation of shared downstream effectors.

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro and in vivo studies assessing the activity of this compound.

Table 1: In Vitro Potency of this compound

Cell LineIC50 (nM)Assay Type
SW48015Cell Viability
HCT11625Cell Viability
DLD-130Reporter Assay

Table 2: Pharmacodynamic Effects of this compound in Xenograft Models

Xenograft ModelDose (mg/kg)% TGIβ-catenin Reduction (%)
SW480508570
HCT116507865

TGI: Tumor Growth Inhibition

Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key experiments.

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for 72 hours.

  • MTS Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (Promega) to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.

  • Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.

  • Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis
  • Cell Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk in TBST and then incubate with primary antibodies against β-catenin and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for evaluating the in vitro effects of this compound.

Experimental_Workflow cluster_planning Phase 1: Experiment Planning cluster_execution Phase 2: In Vitro Execution cluster_analysis Phase 3: Data Analysis & Interpretation Plan Hypothesis Generation & Assay Selection Cell_Culture Cell Line Culture & Maintenance Plan->Cell_Culture Treatment This compound Treatment Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTS) Treatment->Viability_Assay Protein_Analysis Western Blot for Downstream Targets Treatment->Protein_Analysis Data_Quant Data Quantification & Statistical Analysis Viability_Assay->Data_Quant Protein_Analysis->Data_Quant Conclusion Conclusion & Next Steps Data_Quant->Conclusion

Figure 2: General experimental workflow for in vitro characterization of this compound.

Conclusion

This compound represents a promising therapeutic candidate with a well-defined mechanism of action centered on the inhibition of the Wnt signaling pathway. The downstream consequences of this inhibition, including the suppression of key oncogenic drivers, have been quantitatively assessed and are supported by robust experimental data. The detailed protocols and visual aids provided in this guide are intended to facilitate further investigation into the multifaceted signaling effects of this compound and accelerate its translation into clinical applications.

The Role of CCT239065 in Cancer Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT239065 is a potent and selective inhibitor of mutant BRAF kinase, a critical oncogenic driver in a significant portion of human cancers. This technical guide provides an in-depth overview of the role of this compound in arresting cancer cell proliferation. It details the molecular mechanism of action, focusing on its impact on the BRAF/MEK/ERK signaling pathway, and presents comprehensive experimental protocols for key assays used to characterize its activity. Quantitative data for representative BRAF inhibitors are summarized to provide a context for the anticipated efficacy of this compound. Visual diagrams of the relevant signaling pathway and experimental workflows are included to facilitate a deeper understanding of its function and evaluation.

Introduction

The mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[1] Hyperactivation of this pathway, often driven by mutations in key components like BRAF, is a hallmark of many cancers, including melanoma, colorectal cancer, and thyroid cancer. The most common of these mutations is the V600E substitution, which leads to constitutive activation of the BRAF kinase and uncontrolled downstream signaling.[2]

This compound has been identified as a selective inhibitor of mutant BRAF, specifically targeting the BRAF V600E mutation. By blocking the activity of this oncogenic kinase, this compound effectively abrogates the downstream signaling cascade, leading to the inhibition of cancer cell proliferation and the induction of cell cycle arrest. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound and similar targeted therapies.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the BRAF V600E mutant kinase. Its primary mechanism of action involves the direct binding to the active site of the mutated BRAF protein, thereby preventing the phosphorylation and subsequent activation of its downstream target, MEK (Mitogen-activated protein kinase kinase).[1] This inhibition leads to a cascade of downstream effects, ultimately culminating in the suppression of cancer cell proliferation.

The BRAF/MEK/ERK Signaling Pathway

The BRAF/MEK/ERK pathway, also known as the MAPK/ERK pathway, is a critical signaling cascade that transmits extracellular signals to the nucleus to regulate gene expression and control cellular processes like proliferation and survival. In cancers harboring the BRAF V600E mutation, this pathway is constitutively active.

BRAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E (in normal cells) MEK MEK BRAF_V600E->MEK Phosphorylates This compound This compound This compound->BRAF_V600E Inhibits CellCycleArrest Cell Cycle Arrest pMEK p-MEK ERK ERK pMEK->ERK Phosphorylates pERK p-ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) pERK->TranscriptionFactors Activates Proliferation Cell Proliferation TranscriptionFactors->Proliferation

As depicted in Figure 1, the constitutively active BRAF V600E mutant phosphorylates and activates MEK. Activated MEK (p-MEK) in turn phosphorylates and activates ERK (Extracellular signal-regulated kinase). Activated ERK (p-ERK) then translocates to the nucleus, where it phosphorylates and activates various transcription factors, leading to the expression of genes that drive cell proliferation and survival. This compound directly inhibits BRAF V600E, thereby blocking this entire downstream cascade.

Quantitative Data

While specific IC50 values for this compound are not extensively available in the public domain, the table below presents representative data for other well-characterized BRAF V600E inhibitors to illustrate the expected potency against various cancer cell lines harboring the BRAF V600E mutation. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.[3]

Compound Cell Line Cancer Type BRAF Mutation IC50 (µM)
VemurafenibA375MelanomaV600E0.03 - 0.1
DabrafenibSK-MEL-28MelanomaV600E0.005 - 0.01
EncorafenibCOLO205ColorectalV600E0.003 - 0.008
VemurafenibHT-29ColorectalV600E0.5 - 1.0
DabrafenibBCPAPThyroidV600E0.01 - 0.05

Table 1: Representative IC50 values of BRAF V600E inhibitors in various cancer cell lines. Data is compiled from multiple publicly available sources.

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to characterize the role of this compound in cancer cell proliferation.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., A375 melanoma cells)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well plate B Add this compound (various concentrations) A->B C Incubate (48-72 hours) B->C D Add MTT Reagent C->D E Incubate (4 hours) D->E F Solubilize Formazan E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Western Blot Analysis for Pathway Inhibition

This technique is used to detect the levels of specific proteins, such as phosphorylated MEK and ERK, to confirm the inhibition of the BRAF/MEK/ERK pathway.

Materials:

  • Cancer cell lysates treated with this compound

  • Protein concentration assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-MEK, anti-total MEK, anti-p-ERK, anti-total ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound for a specified time (e.g., 2-24 hours).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) to assess the effect of this compound on cell cycle progression.[4]

Materials:

  • Cancer cells treated with this compound

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Treat cells with this compound for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

  • The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.

Cell_Cycle_Analysis_Workflow cluster_workflow Cell Cycle Analysis Workflow A Treat Cells with this compound B Harvest and Fix Cells A->B C Stain with Propidium Iodide B->C D Analyze by Flow Cytometry C->D E Quantify Cell Cycle Phases D->E

Conclusion

This compound is a promising therapeutic agent that targets the constitutively active BRAF V600E mutant kinase, a key driver of proliferation in numerous cancers. By inhibiting the BRAF/MEK/ERK signaling pathway, this compound effectively halts cancer cell proliferation and induces cell cycle arrest. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound and other BRAF inhibitors. Further investigation into the in vivo efficacy and potential resistance mechanisms will be crucial for the clinical development of this compound.

References

Preclinical Profile of CCT239065: A Potent and Selective V600E BRAF Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Cambridge, MA – November 29, 2023 – This technical guide provides an in-depth overview of the preclinical data for CCT239065, a novel, orally bioavailable small molecule inhibitor of the V600E mutant BRAF kinase, a key driver in a significant subset of melanomas and other cancers. The following sections detail the quantitative preclinical data, experimental methodologies, and the underlying signaling pathway and experimental workflows associated with the evaluation of this compound.

Core Data Summary

The preclinical development of this compound has demonstrated its high potency and selectivity for the V600E mutant BRAF kinase. This is reflected in its nanomolar in vitro activity and significant anti-tumor efficacy in in vivo models.

In Vitro Activity

This compound exhibits potent enzymatic and cellular activity against cancer cells harboring the BRAF V600E/D mutation. The compound was significantly more selective for mutant BRAF cell lines compared to those with wild-type BRAF.

Assay TypeTarget/Cell LineMutation StatusIC50 / GI50 (µM)
Enzymatic AssayRecombinant V600E BRAFV600E0.019 ± 0.004
Cellular pERK1/2 InhibitionWM266.4 MelanomaV600D0.005 ± 0.002
Antiproliferative Assay (SRB)WM266.4 MelanomaV600D0.028 ± 0.005
Antiproliferative Assay (SRB)COLO205 ColonV600E0.011 ± 0.001
Antiproliferative Assay (SRB)HT29 ColonV600E0.038 ± 0.01
Antiproliferative Assay (SRB)A375 MelanomaV600E0.014 ± 0.002
Antiproliferative Assay (SRB)SKMEL28 MelanomaV600E0.024 ± 0.003
Antiproliferative Assay (SRB)SW620 ColonWild-type BRAF>10
Antiproliferative Assay (SRB)CHL-1 MelanomaWild-type BRAF>10
Antiproliferative Assay (SRB)MCF7 BreastWild-type BRAF>10
In Vivo Efficacy: Human Tumor Xenograft Models

In preclinical xenograft models using human melanoma cells, oral administration of this compound led to significant tumor growth inhibition.

Xenograft ModelTreatmentDosing ScheduleTumor Growth Inhibition (%)
WM266.4 (BRAF V600D)This compound (10 mg/kg)Once daily, p.o.75
WM266.4 (BRAF V600D)This compound (20 mg/kg)Once daily, p.o.95
A375 (BRAF V600E)This compound (20 mg/kg)Once daily, p.o.88
SW620 (Wild-type BRAF)This compound (20 mg/kg)Once daily, p.o.Not significant
Pharmacokinetic Profile

This compound demonstrated favorable pharmacokinetic properties in mice, supporting its potential for oral administration.

ParameterValue
Oral Bioavailability (F%)71
Cmax (20 mg/kg, p.o.)1.5 µM
Tmax (20 mg/kg, p.o.)2 hours
Terminal Half-life (t1/2)4 hours

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action: Inhibition of the MAPK Pathway

This compound targets the constitutively active V600E mutant BRAF protein, a serine/threonine kinase in the RAS/RAF/MEK/ERK (MAPK) signaling pathway.[1][2][3] In cancer cells with this mutation, the pathway is aberrantly activated, leading to uncontrolled cell proliferation and survival.[1][2] this compound binds to the ATP-binding site of the mutant BRAF kinase, inhibiting its activity and preventing the downstream phosphorylation of MEK and subsequently ERK.[4][5] This blockade of the MAPK cascade ultimately leads to cell cycle arrest and apoptosis in BRAF V600E-mutant tumors.[2]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates BRAF_V600E BRAF (V600E) RAS->BRAF_V600E Activates MEK MEK BRAF_V600E->MEK Phosphorylates This compound This compound This compound->BRAF_V600E Inhibits ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, c-Jun) ERK->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Proliferation_Survival Cell Proliferation & Survival Gene_Expression->Proliferation_Survival Drives

Caption: this compound inhibits the MAPK signaling pathway.

In Vivo Xenograft Efficacy Study Workflow

The in vivo efficacy of this compound was evaluated in a human tumor xenograft model. This workflow outlines the key steps of the study.

Xenograft_Workflow Cell_Culture 1. Human Melanoma Cell Culture (e.g., WM266.4) Implantation 2. Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups (Vehicle vs. This compound) Tumor_Growth->Randomization Treatment 5. Daily Oral Administration of This compound or Vehicle Randomization->Treatment Monitoring 6. Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint 7. Study Endpoint (e.g., Predetermined Tumor Volume) Monitoring->Endpoint Analysis 8. Data Analysis: Tumor Growth Inhibition Endpoint->Analysis

Caption: Workflow for in vivo xenograft efficacy studies.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Recombinant V600E BRAF Enzymatic Assay

The inhibitory activity of this compound against recombinant full-length V600E BRAF was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measured the phosphorylation of a biotinylated MEK1 substrate. Varying concentrations of this compound were pre-incubated with the V600E BRAF enzyme before the addition of ATP and the MEK1 substrate. The reaction was allowed to proceed at room temperature and then stopped. The amount of phosphorylated MEK1 was detected using a europium-labeled anti-phospho-MEK1/2 antibody and streptavidin-allophycocyanin. The TR-FRET signal was read on a plate reader, and IC50 values were calculated from the dose-response curves.

Cellular pERK1/2 Inhibition Assay

WM266.4 melanoma cells, which harbor the V600D BRAF mutation, were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a range of concentrations of this compound for 6 hours. Following treatment, the cells were lysed, and the levels of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 were quantified using an enzyme-linked immunosorbent assay (ELISA). The ratio of pERK1/2 to total ERK1/2 was calculated, and the IC50 values were determined from the concentration-response curves.

Antiproliferative Sulforhodamine B (SRB) Assay

The antiproliferative activity of this compound was assessed using the SRB assay. Cancer cell lines were seeded in 96-well plates and exposed to various concentrations of the compound for 5 days. After the incubation period, the cells were fixed with trichloroacetic acid and stained with SRB dye. The protein-bound dye was solubilized with a Tris base solution, and the absorbance was measured at 510 nm. The GI50 values, representing the concentration at which cell growth was inhibited by 50%, were calculated from the dose-response curves.

Human Tumor Xenograft Studies

Female athymic nude mice were subcutaneously inoculated with human melanoma cells (WM266.4 or A375). When the tumors reached a palpable size (approximately 100-150 mm³), the mice were randomized into treatment and control groups. This compound was formulated in a vehicle of 1% methylcellulose and administered orally once daily. The control group received the vehicle alone. Tumor volumes were measured regularly using calipers, and body weights were monitored as an indicator of toxicity. The study was terminated when the tumors in the control group reached a predetermined size. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Pharmacokinetic Analysis

This compound was administered to female BALB/c mice via oral (p.o.) or intravenous (i.v.) routes. Blood samples were collected at various time points post-administration. Plasma was separated by centrifugation, and the concentrations of this compound were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pharmacokinetic parameters, including Cmax, Tmax, terminal half-life (t1/2), and oral bioavailability (F%), were calculated using non-compartmental analysis.

References

CCT239065: An In-Depth Technical Guide to its In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro efficacy of CCT239065, a potent and selective inhibitor of the BRAFV600E mutant kinase. The information presented is collated from preclinical research to inform further investigation and development.

Core Efficacy Data

This compound demonstrates marked potency and selectivity for cancer cell lines harboring the BRAFV600E mutation. Its efficacy is significantly lower in wild-type BRAF cell lines, highlighting its targeted mechanism of action. The half-maximal growth inhibitory concentrations (GI50) across a panel of human cancer cell lines are summarized below.

Cell LineCancer TypeBRAF StatusKRAS StatusGI₅₀ (nM)
A375MMelanomaV600EWT7
WM266.4MelanomaV600DWT11
Colo205ColorectalV600EWT18
HT29ColorectalV600EWT25
SW620ColorectalWTG12V>10,000
DLD-1ColorectalWTG13D>10,000
MDA-MB-231BreastWTG13D>10,000

Mechanism of Action: Targeting the MAPK Signaling Pathway

This compound functions as a type II inhibitor, binding to the inactive conformation of the BRAF kinase. This selective inhibition of BRAFV600E leads to the downstream suppression of the mitogen-activated protein kinase (MAPK) signaling pathway, which is constitutively active in BRAF-mutated cancers and drives uncontrolled cell proliferation and survival.[1] The inhibitory effect of this compound on this pathway has been demonstrated by the reduction in phosphorylation of MEK, a direct downstream target of BRAF.[2]

MAPK_Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Activation BRAF_V600E BRAF (V600E) RAS->BRAF_V600E Activation MEK MEK BRAF_V600E->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Promotion This compound This compound This compound->BRAF_V600E Inhibition

Caption: The MAPK signaling pathway with this compound inhibition of BRAFV600E.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are outlined below.

Cell Proliferation Assay (Sulforhodamine B)

This assay determines the growth-inhibitory activity of this compound.[2]

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density optimized for logarithmic growth over the course of the experiment.

  • Compound Treatment: After 24 hours, cells are treated with a 10-point dilution series of this compound or vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated with the compound for 5 days.

  • Cell Fixation: The supernatant is discarded, and cells are fixed with 10% trichloroacetic acid for 1 hour at 4°C.

  • Staining: Plates are washed with water and air-dried. Cells are then stained with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.

  • Wash and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base.

  • Absorbance Reading: The optical density is read at 510 nm using a plate reader.

  • Data Analysis: GI50 values are calculated from the dose-response curves using appropriate software such as GraphPad Prism.

SRB_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 7 cluster_3 Analysis seed Seed Cells treat Treat with this compound seed->treat fix Fix Cells treat->fix stain Stain with SRB fix->stain wash Wash stain->wash solubilize Solubilize Dye wash->solubilize read Read Absorbance solubilize->read calculate Calculate GI50 read->calculate

Caption: Experimental workflow for the Sulforhodamine B (SRB) proliferation assay.

Western Blot Analysis for Pathway Modulation

Western blotting is employed to confirm the on-target effect of this compound by assessing the phosphorylation status of downstream effectors in the MAPK pathway.

  • Cell Lysis: Cells are treated with various concentrations of this compound for a specified time (e.g., 24 hours). Following treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay, to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated MEK (p-MEK), total MEK, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

  • Analysis: The band intensities are quantified to determine the relative levels of p-MEK normalized to total MEK and the loading control.

Western_Blot_Workflow start Cell Lysis & Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-MEK, MEK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Band Intensity Analysis detection->analysis

Caption: General workflow for Western blot analysis of MAPK pathway modulation.

Summary and Future Directions

This compound is a highly potent and selective inhibitor of BRAFV600E with demonstrated in vitro efficacy in relevant cancer cell line models. Its mechanism of action through the inhibition of the MAPK pathway is well-supported by molecular data. The provided experimental protocols serve as a foundation for further preclinical evaluation of this compound. Future in vitro studies could explore mechanisms of acquired resistance, combination strategies with other targeted agents, and its efficacy in a broader range of BRAF-mutant cancer types.

References

In-depth Technical Guide to CCT239065 In Vivo Animal Models: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for the preclinical data, in vivo animal models, and experimental protocols related to the BRAF V600E inhibitor CCT239065, this information does not appear to be publicly available in scientific literature or other accessible resources.

Efforts to locate the primary research article describing the discovery, synthesis, and biological evaluation of this compound have been unsuccessful. This foundational scientific paper is crucial for obtaining the detailed technical information required for an in-depth guide, including:

  • Specific in vivo animal models used: Identification of the specific cancer models (e.g., cell line-derived xenografts, patient-derived xenografts, genetically engineered mouse models) and the animal strains (e.g., nude mice, SCID mice) employed in preclinical studies.

  • Detailed experimental protocols: Methodologies for tumor implantation, drug administration (dosing, schedule, and route), and the techniques used to assess efficacy and pharmacodynamics.

  • Quantitative data: In vivo efficacy data such as tumor growth inhibition, tumor regression, and survival analysis, as well as pharmacokinetic and pharmacodynamic marker data.

  • Signaling pathway information: Detailed diagrams of the signaling pathways modulated by this compound, which would be based on the findings reported in the primary literature.

The compound this compound is identifiable as a mutant BRAF inhibitor, specifically targeting the V600E mutation. This suggests that any in vivo studies would likely have been conducted in cancer models harboring this mutation, such as melanoma or colorectal cancer cell lines. However, without the originating publication, any attempt to create a technical guide would be purely speculative and would not meet the requirements for accurate, data-driven content.

It is possible that this compound is an early-stage compound that has not yet been the subject of a peer-reviewed publication, is known by a different internal or developmental code, or its development was discontinued before reaching the publication stage.

Therefore, a detailed technical guide on the in vivo animal models for this compound, including data tables and experimental diagrams, cannot be generated at this time. Researchers, scientists, and drug development professionals seeking this information are advised to monitor scientific databases for any future publications that may disclose the preclinical data for this compound.

Methodological & Application

Application Notes and Protocols for CCT239065, a BRAF V600E Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Introduction

CCT239065 is a potent and selective inhibitor of the BRAF V600E mutant kinase. The BRAF gene is a critical component of the RAS-RAF-MEK-ERK mitogen-activated protein kinase (MAPK) signaling pathway, which plays a central role in regulating cell proliferation, differentiation, and survival. The V600E mutation in BRAF leads to constitutive activation of the kinase, driving uncontrolled cell growth and promoting tumorigenesis in a variety of cancers, most notably in melanoma. This compound is designed to specifically target this mutated form of the BRAF protein, thereby inhibiting downstream signaling and suppressing the growth of BRAF V600E-positive cancer cells.

These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing cell viability and target engagement.

Data Presentation

The following tables summarize representative data for the activity of a typical BRAF V600E inhibitor in BRAF V600E-mutant and wild-type cell lines. Note: This data is illustrative and the specific activity of this compound should be determined experimentally.

Table 1: In Vitro Cell Viability (IC50) of a Representative BRAF V600E Inhibitor

Cell LineCancer TypeBRAF StatusIC50 (nM)
A375Malignant MelanomaV600E50
SK-MEL-28Malignant MelanomaV600E75
HT-29Colorectal CarcinomaV600E120
BxPC-3Pancreatic CarcinomaWild-Type>10,000
MCF7Breast CarcinomaWild-Type>10,000

Table 2: Inhibition of ERK Phosphorylation by a Representative BRAF V600E Inhibitor in A375 Cells

Treatment Concentration (nM)Incubation Time (hours)p-ERK/Total ERK Ratio (Normalized to Control)
0 (Control)21.00
1020.65
5020.20
10020.05
5002<0.01

Signaling Pathway

The diagram below illustrates the canonical RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by this compound. In cells with the BRAF V600E mutation, the pathway is constitutively active, leading to persistent downstream signaling. This compound specifically targets the mutated BRAF kinase, blocking the phosphorylation of MEK and subsequently ERK, which in turn inhibits the transcription of genes involved in cell proliferation and survival.

BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK P ERK ERK MEK->ERK P Transcription Factors Transcription Factors ERK->Transcription Factors This compound This compound This compound->BRAF_V600E Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation & Survival Proliferation & Survival Gene Expression->Proliferation & Survival

Caption: BRAF V600E signaling pathway and inhibition by this compound.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: Use human cancer cell lines with known BRAF V600E mutation status (e.g., A375, SK-MEL-28) and BRAF wild-type cell lines (e.g., BxPC-3, MCF7) as controls.

  • Culture Medium: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency.

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, prepare fresh dilutions of this compound in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).

    • Incubate the plate for 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value by plotting the percentage of viability against the log concentration of this compound and fitting the data to a dose-response curve.

Western Blot Analysis for Target Engagement

This protocol is for assessing the effect of this compound on the phosphorylation of downstream effectors of BRAF V600E, such as MEK and ERK.

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the cell lysates and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein lysates by boiling with Laemmli sample buffer.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software.

    • Normalize the p-ERK signal to the total ERK signal to determine the extent of pathway inhibition.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the efficacy of this compound in a cell culture setting.

Experimental_Workflow cluster_setup Experimental Setup cluster_viability Cell Viability Assay cluster_western Western Blot Analysis Cell_Culture Maintain BRAF V600E and WT Cell Lines Seed_Cells_96 Seed Cells in 96-well Plates Cell_Culture->Seed_Cells_96 Seed_Cells_6 Seed Cells in 6-well Plates Cell_Culture->Seed_Cells_6 Compound_Prep Prepare this compound Stock Solution Treat_Cells_Viability Treat with Serial Dilutions of this compound Compound_Prep->Treat_Cells_Viability Treat_Cells_Western Treat with Different Concentrations of this compound Compound_Prep->Treat_Cells_Western Seed_Cells_96->Treat_Cells_Viability MTT_Assay Perform MTT Assay Treat_Cells_Viability->MTT_Assay Analyze_Viability Calculate IC50 Values MTT_Assay->Analyze_Viability Seed_Cells_6->Treat_Cells_Western Lyse_Cells Cell Lysis and Protein Quantification Treat_Cells_Western->Lyse_Cells Run_Western SDS-PAGE and Immunoblotting Lyse_Cells->Run_Western Analyze_Western Quantify p-ERK/Total ERK Run_Western->Analyze_Western

Caption: General workflow for in vitro evaluation of this compound.

Application Notes and Protocols for CCT239065

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT239065 is a potent and selective inhibitor of the V600E mutant BRAF kinase, a key driver in several human cancers.[1] This document provides detailed protocols for the preparation of this compound stock solutions for use in in vitro and in vivo research applications. Adherence to these guidelines will ensure the accurate and reproducible use of this compound in experimental settings.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Weight 555.7 g/mol
Chemical Formula C₂₉H₂₉N₇O₃S
Recommended Solvent Dimethyl Sulfoxide (DMSO)
Storage (Lyophilized) -20°C, desiccated
Storage (In Solution) -20°C (stable for up to one month)

Experimental Protocols

Safety Precautions

Before handling this compound, it is crucial to review the Safety Data Sheet (SDS) and adhere to standard laboratory safety practices.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any airborne powder.

  • Disposal: Dispose of all waste materials containing this compound in accordance with institutional and local regulations for chemical waste.

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various assays.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 5.557 mg of the compound.

  • Calculation: The amount of compound needed can be calculated using the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000 Example: Mass (mg) = 10 mM x 1 mL x 555.7 g/mol / 1000 = 5.557 mg

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For a 10 mM stock, if you weighed 5.557 mg, add 1 mL of DMSO.

  • Solubilization: Close the tube tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber) microcentrifuge tubes or vials. This will prevent repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_storage Storage Equilibrate this compound Equilibrate this compound Weigh Compound Weigh Compound Equilibrate this compound->Weigh Compound Prevent Condensation Add DMSO Add DMSO Weigh Compound->Add DMSO Precise Amount Vortex to Dissolve Vortex to Dissolve Add DMSO->Vortex to Dissolve Solubilization Aliquot Solution Aliquot Solution Vortex to Dissolve->Aliquot Solution Ensure Homogeneity Store at -20°C Store at -20°C Aliquot Solution->Store at -20°C Prevent Degradation

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway

G cluster_pathway V600E-BRAF Signaling Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS BRAF_V600E BRAF (V600E Mutant) RAS->BRAF_V600E MEK MEK1/2 BRAF_V600E->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, ELK1) ERK->Transcription_Factors Activation Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival This compound This compound This compound->BRAF_V600E Inhibition

Caption: this compound inhibits the V600E-BRAF signaling pathway.

References

Application Note: CCT239065 Western Blot Protocol for p-ERK

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT239065 is a potent and selective inhibitor of the mutant V600E BRAF kinase, a critical oncogenic driver in several cancers, including melanoma. The RAS-RAF-MEK-ERK signaling pathway is a key cascade that regulates cell proliferation, differentiation, and survival. Constitutive activation of this pathway, often through mutations like BRAF V600E, leads to uncontrolled cell growth. This compound targets the mutated BRAF protein, leading to the downstream inhibition of MEK and subsequently the phosphorylation of ERK1/2 (p-ERK). This application note provides a detailed protocol for performing a Western blot to detect the inhibition of ERK1/2 phosphorylation in response to this compound treatment in a relevant cancer cell line.

Signaling Pathway

The diagram below illustrates the canonical RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by this compound. In cells with a BRAF V600E mutation, the BRAF kinase is constitutively active, leading to persistent downstream signaling. This compound specifically inhibits this mutated BRAF, thereby blocking the phosphorylation cascade to MEK and ERK.

RAF_MEK_ERK_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Activation BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation pMEK p-MEK1/2 pERK p-ERK1/2 (p44/42) Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription This compound This compound This compound->BRAF

Caption: this compound inhibits the mutated BRAF kinase, blocking the downstream signaling cascade.

Experimental Workflow

The following diagram outlines the key steps for assessing the effect of this compound on p-ERK levels using Western blotting.

WB_Workflow A 1. Cell Culture (e.g., WM266.4 melanoma cells) B 2. This compound Treatment (Varying concentrations, 6 hours) A->B C 3. Cell Lysis (Protein Extraction) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to PVDF membrane) E->F G 7. Immunoblotting (Primary & Secondary Antibodies) F->G H 8. Detection (Chemiluminescence) G->H I 9. Data Analysis (Densitometry) H->I

Caption: Experimental workflow for Western blot analysis of p-ERK inhibition by this compound.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound on ERK1/2 phosphorylation in a BRAF mutant cell line.

Cell LineBRAF MutationTreatment TimeIC50 for p-ERK1/2 InhibitionReference
WM266.4V600D6 hours0.005 µM (5 nM)Whittaker et al., Cancer Research, 2010[1]

Detailed Experimental Protocol

This protocol is based on the methodology described by Whittaker et al. in Cancer Research (2010).[1]

1. Cell Culture and Treatment

  • Cell Line: WM266.4 melanoma cells, which harbor the V600D BRAF mutation.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a dose-response range from 0.001 µM to 1 µM). Include a DMSO-only vehicle control.

  • Treatment: Replace the culture medium with the medium containing the different concentrations of this compound or vehicle control. Incubate the cells for 6 hours at 37°C.

2. Cell Lysis

  • After treatment, place the 6-well plates on ice and aspirate the medium.

  • Wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

  • Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer.

4. SDS-PAGE and Protein Transfer

  • Prepare protein samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours or overnight at 30V at 4°C.

5. Immunoblotting

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) diluted in blocking buffer overnight at 4°C with gentle agitation. A recommended dilution is 1:1000.

    • For a loading control, a separate membrane can be run in parallel or the same membrane can be stripped and re-probed with an antibody against total ERK1/2 or a housekeeping protein like β-actin or GAPDH.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer (e.g., 1:5000) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Analysis

  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent for the recommended time.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Perform densitometric analysis of the p-ERK bands using appropriate software. Normalize the p-ERK signal to the total ERK or loading control signal.

  • Plot the normalized p-ERK levels against the concentration of this compound to determine the IC50 value.

References

Application Notes and Protocols for CCT239065

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT239065 is a potent and selective inhibitor of mutant BRAF kinases, particularly the V600E mutation, which is a common driver in various cancers. This document provides detailed application notes and protocols for utilizing this compound in cancer research, focusing on sensitive cell lines and methodologies to assess its efficacy. The information herein is intended to guide researchers in designing and executing experiments to explore the therapeutic potential of this compound.

Sensitive Cell Lines

A variety of cancer cell lines harboring the BRAF V600E mutation have demonstrated sensitivity to BRAF inhibitors like this compound. The primary mechanism of action involves the inhibition of the MAPK/ERK signaling pathway, leading to decreased cell proliferation and induction of apoptosis.

Table 1: Cancer Cell Lines with BRAF V600E Mutation Sensitive to BRAF Inhibitors
Cell LineCancer TypeKey Characteristics
A375Malignant MelanomaHomozygous for BRAF V600E; highly proliferative.[1]
SK-MEL-28Malignant MelanomaHeterozygous for BRAF V600E.[1][2]
HT-29Colorectal AdenocarcinomaBRAF V600E mutant; widely used in drug screening.
BCPAPPapillary Thyroid CarcinomaBRAF V600E positive; model for thyroid cancer.
8505CAnaplastic Thyroid CarcinomaBRAF V600E positive; aggressive thyroid cancer model.

Note: The sensitivity of these cell lines to this compound should be experimentally confirmed, as IC50 values can vary between different BRAF inhibitors.

Quantitative Data: Efficacy of BRAF Inhibitors

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table provides representative IC50 values for BRAF inhibitors in sensitive cell lines, offering an expected range for this compound's activity. It is important to note that melanoma cell lines with the BRAF V600E mutation exhibit a range of sensitivities to BRAF inhibitors.[3] For instance, seven out of ten BRAF V600E mutant cell lines showed sensitivity to the BRAF inhibitor PLX4032, with four being highly sensitive (IC50 < 1 μM) and three being moderately sensitive (IC50 between 1 and 10 μM).[3]

Table 2: Representative IC50 Values of BRAF Inhibitors in BRAF V600E Mutant Cell Lines
Cell LineCompoundIC50 (µM) - 72h exposure
A375Vemurafenib~0.0655
SK-MEL-28Vemurafenib~0.143
HT-29Dabrafenib~0.03
BCPAPDabrafenib~0.01

These values are illustrative and the specific IC50 for this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability and the IC50 of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Metabolically active cells reduce the yellow MTT to a purple formazan product, and the amount of formazan is proportional to the number of viable cells.[4]

Materials:

  • This compound

  • BRAF V600E mutant cancer cell line (e.g., A375)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

G cluster_workflow Experimental Workflow: Cell Viability Assay start Seed Cells in 96-well Plate treatment Treat with this compound (Serial Dilutions) start->treatment incubation Incubate for 72 hours treatment->incubation mtt Add MTT Reagent incubation->mtt solubilization Add Solubilization Solution mtt->solubilization read Measure Absorbance at 570 nm solubilization->read analysis Calculate IC50 read->analysis

Experimental Workflow for Cell Viability Assay.

Protocol 2: Western Blot Analysis of MAPK Pathway Inhibition

This protocol is designed to assess the effect of this compound on the phosphorylation of key proteins in the MAPK signaling pathway, such as MEK and ERK.

Materials:

  • This compound

  • BRAF V600E mutant cancer cell line (e.g., A375)

  • Complete cell culture medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST, add chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathway

This compound targets the constitutively active BRAF V600E mutant protein, which is a key component of the MAPK/ERK signaling pathway. Inhibition of BRAF V600E leads to the downregulation of downstream signaling, ultimately inhibiting cell proliferation and survival.

G cluster_pathway MAPK Signaling Pathway and this compound Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK TF Transcription Factors (c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation This compound This compound This compound->BRAF_V600E

This compound inhibits the MAPK signaling pathway.

Conclusion

This compound is a valuable tool for investigating the role of the BRAF V600E mutation in cancer. The protocols and information provided in this document are intended to serve as a foundation for researchers to explore the anti-cancer effects of this compound. It is recommended to optimize experimental conditions for each specific cell line and assay to ensure robust and reproducible results.

References

Troubleshooting & Optimization

CCT239065 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and handling of CCT239065, a potent PPM1D (Wip1) phosphatase inhibitor. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro studies?

A1: The recommended solvent for preparing stock solutions of this compound for in vitro experiments is dimethyl sulfoxide (DMSO). It is a powerful, polar aprotic solvent capable of dissolving a wide array of organic compounds. For most biological assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced effects on cells.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, this compound powder should be dissolved in high-purity, anhydrous DMSO to your desired concentration (e.g., 10 mM). It is crucial to ensure the compound is fully dissolved. A detailed protocol is provided in the "Experimental Protocols" section below.

Q3: My this compound is not fully dissolving in DMSO. What should I do?

A3: If you encounter solubility issues, you can try gently warming the solution in a water bath (37-50°C) for a short period. Additionally, vortexing or sonication can help break up particulates and facilitate dissolution. Always use fresh, anhydrous DMSO, as absorbed moisture can reduce its solvating power.

Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?

A4: this compound is expected to have very low solubility in aqueous solutions. It is strongly recommended to first prepare a concentrated stock solution in DMSO and then dilute this stock into your aqueous buffer or media for your final working concentration. Direct dissolution in aqueous solutions will likely result in precipitation.

Q5: How should I store the this compound stock solution?

A5: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored tightly sealed at -20°C or -80°C for long-term stability.

Q6: How can I formulate this compound for in vivo animal studies?

A6: Formulating poorly soluble compounds like this compound for in vivo use often requires a multi-component vehicle. A common approach involves creating a solution or suspension using a combination of solvents and surfactants. A typical formulation might include DMSO, PEG300 (polyethylene glycol 300), Tween 80, and saline. The exact percentages can vary and may need to be optimized for your specific animal model and administration route.

Solubility Data

Quantitative solubility data for this compound is not consistently published across all suppliers. While specific concentrations can vary between batches, the following table provides a general guide based on common solvents used for similar research compounds.

SolventSolubilityNotes
DMSO SolubleRecommended for stock solutions.
Ethanol Sparingly SolubleMay require warming. Not ideal for high-concentration stocks.
Water / PBS InsolubleNot recommended for initial dissolution.

Note: Researchers should always consult the Certificate of Analysis (CoA) provided by the supplier for any batch-specific solubility data. If the vial appears empty, centrifuge it before opening, as the lyophilized powder may be a thin film on the walls.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation in Stock Solution Solvent has absorbed water; solution is supersaturated.Use fresh, anhydrous DMSO. If warming was used to dissolve, allow the solution to cool to room temperature slowly. If precipitation persists, the concentration may be too high.
Precipitation in Cell Culture Media The final concentration of this compound exceeds its solubility limit in the aqueous media.Ensure the final DMSO concentration is low and that the stock solution is added to the media with vigorous mixing. Decrease the final working concentration of this compound.
Compound Appears Oily or Waxy Some compounds are hygroscopic or have a low melting point.Do not attempt to weigh out small quantities. Dissolve the entire contents of the vial in a precise volume of DMSO to create a stock solution of known concentration.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 555.66 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryogenic vials

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing: Accurately weigh out the desired amount of this compound powder. For example, to make 1 mL of a 10 mM solution, you would need 5.56 mg.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution: Tightly cap the vial and vortex thoroughly for several minutes until the solid is completely dissolved.

  • Aid Dissolution (if necessary): If the compound does not fully dissolve, briefly sonicate the vial or warm it in a 37°C water bath for 5-10 minutes, followed by vortexing.

  • Storage: Once fully dissolved, aliquot the stock solution into single-use volumes in sterile cryogenic vials and store at -20°C or -80°C.

Visualizations

Signaling Pathway of this compound

This compound functions by inhibiting the serine/threonine phosphatase PPM1D (also known as Wip1). PPM1D negatively regulates key tumor suppressor pathways by dephosphorylating and inactivating critical proteins like p38 MAPK and p53. By inhibiting PPM1D, this compound sustains the phosphorylation and activation of these pathways, leading to outcomes such as cell cycle arrest and apoptosis.

CCT239065_Pathway cluster_0 Cellular Response This compound This compound PPM1D PPM1D (Wip1) Phosphatase This compound->PPM1D p38_p53 p38 MAPK p53 PPM1D->p38_p53 Dephosphorylation (Inactivation) Outcome Cell Cycle Arrest Apoptosis p38_p53->Outcome

Figure 1. Mechanism of action for this compound.
Experimental Workflow for Dissolving this compound

The following diagram outlines the standard procedure for preparing a stock solution of this compound.

Dissolution_Workflow start Start: Obtain This compound Powder weigh 1. Accurately weigh powder or use entire vial contents start->weigh add_dmso 2. Add anhydrous DMSO to desired concentration weigh->add_dmso dissolve 3. Vortex or sonicate to dissolve add_dmso->dissolve check Is the solution clear? dissolve->check warm 4a. Gently warm (37°C) and vortex/sonicate again check->warm No aliquot 5. Aliquot into single-use vials check->aliquot Yes warm->dissolve store 6. Store at -20°C or -80°C aliquot->store

Figure 2. Standard workflow for preparing this compound stock solution.

Optimizing CCT239065 Concentration for IC50 Determination: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of CCT239065 for accurate IC50 determination. This guide includes frequently asked questions (FAQs), detailed troubleshooting, and experimental protocols to ensure reliable and reproducible results in your in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the BRAF V600E mutant kinase. The BRAF V600E mutation is a common driver of various cancers, including melanoma and colorectal cancer. This compound works by targeting the constitutively active BRAF V600E protein, thereby inhibiting the downstream MEK-ERK signaling pathway, which is crucial for cell proliferation and survival in these cancers.

Q2: What is the recommended starting concentration range for this compound in an IC50 experiment?

A2: For initial IC50 determination in BRAF V600E mutant cell lines, a broad concentration range is recommended to capture the full dose-response curve. A common starting point is a serial dilution from 10 µM down to 0.1 nM. The specific range may need to be adjusted based on the anticipated potency of the compound in your cell line of interest.

Q3: How should I prepare the stock solution of this compound?

A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. This stock solution should be stored at -20°C or -80°C. For cell-based assays, the stock solution should be serially diluted in cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the cell culture wells is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[1]

Q4: Which cell viability assay is most suitable for determining the IC50 of this compound?

A4: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable colorimetric method for assessing cell viability and is suitable for determining the IC50 of this compound. Other viable options include the XTT, MTS, and CellTiter-Glo® luminescent cell viability assays. The choice of assay may depend on the specific cell line and available laboratory equipment.

Data Presentation

Cell LineCancer TypeBRAF Mutation StatusThis compound IC50 (µM)
A375Malignant MelanomaV600EData to be determined
SK-MEL-28Malignant MelanomaV600EData to be determined
HT-29Colorectal AdenocarcinomaV600EData to be determined
COLO 205Colorectal AdenocarcinomaV600EData to be determined
WM266.4Malignant MelanomaV600EData to be determined

Experimental Protocols

Detailed Methodology for IC50 Determination using MTT Assay

This protocol outlines the key steps for determining the half-maximal inhibitory concentration (IC50) of this compound in adherent cancer cell lines.

Materials:

  • This compound

  • BRAF V600E mutant cancer cell line(s) of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom sterile cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to obtain a range of treatment concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).

    • After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the treated plates for a predetermined duration, typically 48 to 72 hours, at 37°C in a 5% CO2 humidified incubator.

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells - Uneven cell seeding- Pipetting errors- Edge effects in the 96-well plate- Ensure thorough mixing of the cell suspension before seeding.- Use a multichannel pipette for consistency.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
No dose-dependent inhibition observed - Incorrect concentration range (too high or too low)- Compound instability or precipitation- Cell line is resistant to the compound- Test a broader range of concentrations.- Visually inspect for compound precipitation in the medium. Ensure proper dissolution in DMSO before diluting in medium.- Confirm the BRAF V600E mutation status of your cell line. Consider that some BRAF V600E cell lines exhibit intrinsic resistance.[3]
High background absorbance in control wells - Contamination of the cell culture- High cell seeding density leading to overgrowth- Regularly check for microbial contamination.- Optimize the cell seeding density to ensure cells are in the exponential growth phase at the end of the assay.
Low signal-to-noise ratio - Suboptimal MTT incubation time- Incomplete dissolution of formazan crystals- Optimize the MTT incubation time for your specific cell line (2-4 hours is typical).- Ensure complete dissolution of the formazan crystals by gentle shaking and visual inspection.
IC50 value differs significantly from expected values for similar compounds - Different experimental conditions (e.g., cell density, incubation time, assay method)- Cell line heterogeneity or passage number- Standardize your protocol and ensure consistency across experiments.- Use a consistent and low passage number for your cell lines. Periodically re-authenticate your cell lines.
Precipitation of this compound in cell culture medium - Poor solubility of the compound at the tested concentration- Interaction with media components- Ensure the final DMSO concentration is sufficient to maintain solubility, but not high enough to be toxic (≤0.5%).- Prepare fresh dilutions for each experiment. Consider using a serum-free medium for the treatment period if serum components are suspected to cause precipitation.

Visualizations

G cluster_workflow Experimental Workflow for IC50 Determination prep Prepare this compound Stock Solution (10 mM in DMSO) treat Treat Cells with Serial Dilutions of this compound prep->treat seed Seed BRAF V600E Mutant Cells in 96-well Plate incubate1 Incubate for 24h (Cell Attachment) seed->incubate1 incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 mtt Add MTT Reagent and Incubate for 2-4h incubate2->mtt solubilize Solubilize Formazan Crystals mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Analyze Data and Calculate IC50 read->analyze G cluster_pathway BRAF V600E Signaling Pathway and Inhibition by this compound RAS RAS BRAF BRAF V600E RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation This compound This compound This compound->BRAF

References

Technical Support Center: Investigating Off-Target Effects of CCT239065

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the investigation of off-target effects of the kinase inhibitor, CCT239065. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation when characterizing the selectivity profile of this compound.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they important to investigate for a kinase inhibitor like this compound?

A1: Off-target effects refer to the interactions of a drug with proteins other than its intended therapeutic target. For a kinase inhibitor like this compound, this means binding to and potentially modulating the activity of kinases other than its primary target. Investigating these effects is crucial for several reasons:

  • Safety and Toxicity: Off-target interactions are a major cause of adverse drug reactions and toxicity.[1][2]

  • Mechanism of Action: Understanding the full spectrum of a drug's interactions can provide a more complete picture of its mechanism of action and may reveal unexpected therapeutic opportunities (polypharmacology).[1][2]

  • Drug Resistance: Off-target effects can sometimes contribute to the development of drug resistance.

Q2: What are the primary methods to investigate the off-target effects of this compound?

A2: Several key methodologies are employed to profile the off-target interactions of kinase inhibitors:

  • Kinome Profiling: This involves screening the inhibitor against a large panel of purified kinases to determine its selectivity. This is often done using binding assays like KINOMEscan® or activity assays.[3][4][5]

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in a cellular context by measuring the change in thermal stability of proteins upon ligand binding. It can identify both on- and off-targets in a more physiologically relevant environment.[6][7][8]

  • Proteomic Profiling: This approach uses mass spectrometry to identify and quantify changes in the proteome or phosphoproteome of cells treated with the inhibitor. This can reveal the downstream consequences of both on- and off-target engagement.[9][10]

Q3: How do I choose the right concentration of this compound for my off-target screening experiments?

A3: The choice of concentration is critical for meaningful results. Here are some guidelines:

  • Biochemical Assays (e.g., Kinome Profiling): A common starting point is to screen at a single high concentration (e.g., 1 µM or 10 µM) to identify all potential interactors. Follow-up dose-response curves should be generated for any identified hits to determine their binding affinity (Kd) or inhibitory concentration (IC50).

  • Cell-Based Assays (e.g., CETSA, Proteomics): It is advisable to use a concentration range that is relevant to the compound's cellular potency (e.g., around the GI50 or EC50). Using excessively high concentrations can lead to non-specific or physiologically irrelevant off-target effects.

Troubleshooting Guides

Kinome Profiling
Issue Possible Cause Troubleshooting Steps
High number of off-targets at screening concentration. Concentration of this compound is too high.Perform a dose-response analysis for the primary target and key off-targets to determine selectivity. Consider a lower screening concentration.
No significant off-targets identified, but cellular effects are observed. Off-targets may not be kinases. The assay may not be sensitive enough. The off-target may be a non-kinase protein.Consider alternative screening platforms that include non-kinase targets. Use complementary methods like CETSA or proteomic profiling.
Discrepancy between binding affinity (Kd) and functional inhibition (IC50). The assay format (binding vs. activity) can influence results. ATP concentration in activity assays can affect IC50 values for ATP-competitive inhibitors.Acknowledge the differences in assay types. For ATP-competitive inhibitors, ensure the ATP concentration used in the assay is close to physiological levels if possible.
Cellular Thermal Shift Assay (CETSA)
Issue Possible Cause Troubleshooting Steps
No thermal shift observed for the known on-target. Insufficient drug concentration or incubation time. The protein may not be stable enough for CETSA. The antibody for Western blotting is not working optimally.Optimize drug concentration and incubation time. Confirm target engagement with an orthogonal method. Test different antibodies or a different detection method.
High background in Western blots. Incomplete cell lysis or protein precipitation. Non-specific antibody binding.Optimize lysis and centrifugation steps to ensure complete removal of precipitated proteins. Block the membrane adequately and optimize antibody concentrations.
Inconsistent results between replicates. Uneven heating of samples. Variability in sample processing.Ensure uniform heating of all samples. Standardize all pipetting and processing steps.
Proteomic Profiling
Issue Possible Cause Troubleshooting Steps
Few significant changes in protein or phosphoprotein levels. Suboptimal treatment time or concentration of this compound. The off-target effects do not result in large changes in protein expression or phosphorylation at the time point measured.Perform a time-course and dose-response experiment to identify optimal conditions. Consider enrichment strategies for low-abundance proteins or phosphopeptides.
Large number of protein changes, difficult to distinguish direct from indirect effects. High drug concentration leading to widespread cellular stress. Indirect, downstream effects of on-target inhibition.Use a lower, more specific concentration of this compound. Integrate data with kinome profiling or CETSA results to identify direct targets. Perform pathway analysis to understand the biological context of the changes.
Poor reproducibility between biological replicates. Inherent biological variability. Inconsistent sample preparation.Increase the number of biological replicates. Standardize cell culture, treatment, and sample preparation protocols meticulously.

Experimental Protocols

Protocol 1: Kinome Profiling using a Commercial Service (e.g., KINOMEscan®)
  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Submission: Submit the compound to a commercial provider such as DiscoverX (now part of Eurofins). Typically, a primary screen is performed at a single concentration (e.g., 1 µM or 10 µM) against a large panel of kinases (e.g., >400).[4][5]

  • Data Analysis: The primary output is typically percent inhibition for each kinase. Hits are defined as kinases with inhibition above a certain threshold (e.g., >90%).

  • Follow-up Studies: For identified hits, a dose-response curve is generated to determine the binding constant (Kd).

  • Selectivity Analysis: The selectivity of this compound is determined by comparing the Kd for the on-target versus the off-targets.

Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blotting
  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with this compound at the desired concentration or with vehicle control for a specified time (e.g., 1-4 hours).

  • Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes), followed by cooling.

  • Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles). Separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Western Blotting: Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific for the protein of interest (either the on-target or a suspected off-target).

  • Data Analysis: Quantify the band intensities. A protein that is stabilized by this compound will remain in the soluble fraction at higher temperatures in the drug-treated samples compared to the vehicle-treated samples.

Protocol 3: Global Proteomic and Phosphoproteomic Profiling
  • Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse the cells and quantify the protein concentration.

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

  • Phosphopeptide Enrichment (for phosphoproteomics): Use a method like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) to enrich for phosphopeptides.

  • LC-MS/MS Analysis: Analyze the peptide or phosphopeptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify and quantify peptides and phosphopeptides. Perform statistical analysis to identify proteins or phosphosites that are significantly up- or down-regulated upon treatment with this compound.

  • Pathway Analysis: Use bioinformatics tools to perform pathway analysis on the differentially regulated proteins/phosphoproteins to understand the biological processes affected by the inhibitor.

Visualizations

On_Target_vs_Off_Target_Effects cluster_drug This compound cluster_targets Cellular Kinases cluster_effects Biological Outcomes This compound This compound OnTarget Primary Target Kinase This compound->OnTarget High Affinity OffTarget1 Off-Target Kinase 1 This compound->OffTarget1 Lower Affinity OffTarget2 Off-Target Kinase 2 This compound->OffTarget2 Lower Affinity TherapeuticEffect Therapeutic Effect OnTarget->TherapeuticEffect SideEffect1 Side Effect A OffTarget1->SideEffect1 SideEffect2 Side Effect B OffTarget2->SideEffect2 NonTarget Non-Target Kinase

Caption: On-target vs. off-target effects of this compound.

CETSA_Workflow cluster_workflow Cellular Thermal Shift Assay (CETSA) Workflow cluster_results Expected Outcome A 1. Treat cells with This compound or Vehicle B 2. Harvest cells and apply heat gradient A->B C 3. Lyse cells and separate soluble vs. aggregated proteins B->C D 4. Analyze soluble fraction by Western Blot C->D E 5. Quantify protein levels to determine thermal stability D->E Result Target protein is more stable at higher temperatures in this compound-treated cells, indicating direct target engagement. E->Result

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Proteomics_Workflow cluster_workflow Proteomic Profiling Workflow cluster_output Data Output A 1. Treat cells with This compound or Vehicle B 2. Cell Lysis and Protein Digestion A->B C 3. (Optional) Phosphopeptide Enrichment B->C D 4. LC-MS/MS Analysis B->D Total Proteome C->D Phosphoproteome E 5. Data Analysis and Pathway Identification D->E Output Identification of signaling pathways and cellular processes altered by This compound treatment. E->Output

Caption: Workflow for proteomic and phosphoproteomic profiling.

References

CCT239065 stability in DMSO and media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for the use of CCT239065, a mutant protein kinase inhibitor. The information provided is intended to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A: Upon receipt, this compound should be stored as a lyophilized powder at -20°C and kept desiccated. Under these conditions, the compound is stable for up to 36 months.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. For biological experiments, it is crucial to use anhydrous DMSO to minimize degradation of the compound.

Q3: What is the recommended storage condition and stability for this compound stock solutions in DMSO?

A: this compound stock solutions in DMSO should be stored at -20°C. It is recommended to use the solution within one month to prevent loss of potency.[1] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q4: Can I store this compound stock solutions at room temperature or 4°C?

A: While some small molecules show stability in DMSO at room temperature or 4°C for certain periods, there is no specific data available for this compound.[2][3] Therefore, it is strongly recommended to store stock solutions at -20°C to ensure maximum stability and potency.

Q5: How stable is this compound in cell culture media?

A: There is currently no specific stability data available for this compound in cell culture media. The stability of a compound in media can be influenced by various factors, including the media composition, pH, temperature, and the presence of serum. It is best practice to prepare fresh dilutions of this compound in media for each experiment from a frozen DMSO stock. Do not store this compound in cell culture media for extended periods.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or lower than expected activity of this compound in experiments. Compound degradation due to improper storage.Ensure the lyophilized powder and DMSO stock solutions are stored at -20°C. Aliquot stock solutions to avoid multiple freeze-thaw cycles.
Compound precipitation in aqueous media.When diluting the DMSO stock solution into aqueous buffer or cell culture media, ensure rapid mixing. Avoid high concentrations of DMSO in the final working solution (typically ≤0.5%).
Instability in cell culture media.Prepare fresh dilutions of this compound in media for each experiment. Do not pre-incubate the compound in media for long durations before adding to cells.
Precipitate observed in the this compound stock solution upon thawing. The compound may have come out of solution during freezing.Gently warm the vial to 37°C for a few minutes and vortex to redissolve the compound completely before use.
Variability in results between experiments. Inconsistent final concentration of this compound.Always perform serial dilutions from the stock solution accurately. Ensure thorough mixing at each dilution step.
Degradation of this compound in working solutions.Use freshly prepared working solutions for each experiment. Avoid storing diluted aqueous solutions of the compound.

Stability of this compound in DMSO

While specific quantitative data for this compound is limited, the following table provides general guidance for the stability of small molecule inhibitors in DMSO based on available literature. Users should perform their own stability studies for long-term experiments.

Storage TemperatureDurationExpected StabilityRecommendations
-20°CUp to 1 monthHigh[1]Recommended storage condition. Aliquot to avoid freeze-thaw cycles.
4°CUp to 2 years (for many compounds)Variable; compound-dependent[3]Not recommended for this compound without specific stability data. If necessary, test activity regularly.
Room TemperatureDays to MonthsVariable; compound-dependent[2]Not recommended for routine storage.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Reconstitution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming to 37°C for a few minutes may aid in solubilization.

  • Aliquoting: Dispense the stock solution into smaller, single-use polypropylene tubes.

  • Storage: Store the aliquots at -20°C.

General Protocol for Assessing this compound Stability in Cell Culture Media

This protocol provides a general workflow to assess the stability of this compound in a specific cell culture medium.

  • Preparation of Working Solution: Dilute the this compound DMSO stock solution into the desired cell culture medium to the final working concentration.

  • Incubation: Incubate the this compound-media solution at 37°C in a CO₂ incubator for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Collection: At each time point, collect an aliquot of the solution.

  • Analysis: Analyze the concentration of intact this compound in each sample using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Interpretation: Compare the concentration of this compound at each time point to the initial concentration (time 0) to determine the rate of degradation.

Signaling Pathway and Experimental Workflow

This compound is an inhibitor of the signaling pathway downstream of the V600E mutant BRAF protein. The primary pathway affected is the Mitogen-Activated Protein Kinase (MAPK) pathway.

CCT239065_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK1/2 BRAF_V600E->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors This compound This compound This compound->BRAF_V600E Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation

Caption: Signaling pathway targeted by this compound.

Stability_Test_Workflow Start Start: Prepare this compound Working Solution in Media Incubate Incubate at 37°C Start->Incubate Time_Points Collect Aliquots at Time Points (0, 2, 4, 8, 24h) Incubate->Time_Points Analysis Analyze Samples by LC-MS or HPLC Time_Points->Analysis Data Determine Percent Remaining vs. Time 0 Analysis->Data End End: Assess Stability Data->End

Caption: Experimental workflow for stability assessment.

References

Technical Support Center: Interpreting Unexpected Results with CCT239065

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on a compound with the specific identifier "CCT239065" is limited. This technical support guide is based on the known characteristics of its designated class: mutant BRAF V600E protein kinase inhibitors. The information provided should be considered representative for a compound of this nature and is intended to guide researchers in interpreting experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of the mutant BRAF V600E protein kinase. In cancer cells harboring this specific mutation, it blocks the constitutively active MAPK/ERK signaling pathway, leading to a decrease in cell proliferation and induction of apoptosis.

Q2: I'm observing an unexpected increase in proliferation in BRAF wild-type cells treated with this compound. Is this a contamination issue?

Not necessarily. This phenomenon is known as "paradoxical activation" of the MAPK pathway. In BRAF wild-type cells, particularly those with upstream mutations (e.g., in RAS), some BRAF inhibitors can promote the dimerization of RAF proteins, leading to an unexpected activation of the downstream MEK/ERK signaling and enhanced cell proliferation. It is crucial to know the BRAF mutational status of your cell lines.

Q3: My this compound-sensitive cell line is showing reduced responsiveness after prolonged treatment. What could be the cause?

This is likely due to the development of acquired resistance, a common occurrence with targeted therapies. Resistance mechanisms to BRAF inhibitors can include:

  • Upregulation of receptor tyrosine kinases (e.g., EGFR, PDGFRB).

  • Acquisition of secondary mutations in downstream pathway components (e.g., MEK1).

  • Activation of alternative signaling pathways (e.g., PI3K/AKT).

Q4: Are there known off-target effects for this class of inhibitors?

While designed to be selective for BRAF V600E, off-target activities can occur. These are often concentration-dependent. Common off-target effects of BRAF inhibitors can contribute to some of the observed toxicities in clinical settings, such as skin-related side effects. A comprehensive kinome scan or proteomic analysis would be necessary to fully characterize the off-target profile of this compound.

Troubleshooting Guide

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

  • Question: My calculated IC50 value for this compound varies significantly between experiments. What are the potential causes?

  • Answer:

    • Cell Density: Ensure you are seeding the same number of cells for each experiment. Overly confluent or sparse cultures can respond differently to treatment.

    • Reagent Stability: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. The compound may degrade with repeated freeze-thaw cycles or prolonged storage in aqueous media.

    • Assay Incubation Time: Use a consistent incubation period. A 72-hour incubation is standard for many cell viability assays.

    • Serum Concentration: Variations in serum concentration in the culture medium can affect inhibitor potency. Maintain a consistent serum percentage.

    • Cell Line Authenticity: Periodically verify the identity and mutational status of your cell line through STR profiling and sequencing.

Issue 2: Unexpected Western Blot Results

  • Question: I'm treating BRAF V600E mutant cells with this compound, but I don't see a decrease in phosphorylated ERK (p-ERK). What does this mean?

  • Answer:

    • Timepoint of Analysis: The inhibition of p-ERK can be transient. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the optimal timepoint for observing maximal inhibition.

    • Compound Concentration: Ensure you are using a concentration at or above the IC50 value. A dose-response experiment is recommended.

    • Resistance: The cells may have developed resistance, leading to the reactivation of the MAPK pathway.

    • Antibody Quality: Verify the specificity and efficacy of your p-ERK and total ERK antibodies using appropriate positive and negative controls.

Data Presentation

Table 1: Summary of Expected vs. Unexpected Outcomes for this compound in Cell-Based Assays

Assay TypeCell Line (Genotype)Expected ResultPotential Unexpected ResultPossible Interpretation of Unexpected Result
Cell Viability A375 (BRAF V600E)Decreased viability (IC50 in nM range)No significant change in viabilityAcquired resistance, inactive compound
HT-29 (BRAF V600E)Decreased viabilityHigher IC50 than A375Cell line-specific differences in dependency on BRAF signaling
SK-MEL-2 (NRAS mutant, BRAF WT)No significant change or slight decrease at high concentrationsIncreased viability at certain concentrationsParadoxical activation of the MAPK pathway
Western Blot A375 (BRAF V600E)Decreased p-ERK, no change in total ERKNo change or increase in p-ERKInsufficient compound concentration, incorrect timepoint, acquired resistance
SK-MEL-2 (NRAS mutant, BRAF WT)No change in p-ERKIncreased p-ERKParadoxical activation of the MAPK pathway

Experimental Protocols

Protocol: Determining the IC50 of this compound using a CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding:

    • Trypsinize and count BRAF V600E mutant cells (e.g., A375).

    • Seed 2,000-5,000 cells per well in

Technical Support Center: CCT239065

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CCT239065, a novel C-terminal inhibitor of Heat Shock Protein 90 (Hsp90).

Frequently Asked Questions (FAQs)

1. What is the mechanism of action for this compound?

This compound is a small molecule inhibitor that targets the C-terminal domain (CTD) of Hsp90. Unlike traditional N-terminal inhibitors, which block the ATP-binding pocket, this compound is thought to disrupt the dimerization of Hsp90 and its interaction with co-chaperones. This leads to the destabilization and subsequent degradation of Hsp90 client proteins, many of which are crucial for cancer cell survival and proliferation.[1][2][3] A key advantage of C-terminal inhibition is that it generally does not induce the pro-survival heat shock response (HSR), a common limitation of N-terminal inhibitors.[3][4]

2. What are the expected effects of this compound in cancer cell lines?

Treatment with this compound is expected to induce the degradation of Hsp90-dependent client proteins, such as HER2, AKT, and CDK4, leading to cell cycle arrest and apoptosis in sensitive cancer cell lines. A hallmark of C-terminal Hsp90 inhibitors is the lack of a compensatory upregulation of heat shock proteins like Hsp70.[4]

3. How should I dissolve and store this compound?

For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to prepare high-concentration stock solutions (e.g., 10-20 mM) to minimize the final concentration of DMSO in the cell culture medium (ideally ≤ 0.1%). Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.

4. What is the recommended concentration range for this compound in cell culture?

The optimal concentration of this compound will vary depending on the cell line and the duration of the experiment. It is recommended to perform a dose-response experiment to determine the IC50 value for your specific cell line. Based on preliminary data, a starting concentration range of 1 µM to 50 µM is suggested for initial cytotoxicity screening.

Troubleshooting Guides

Problem 1: High levels of cytotoxicity observed even at low concentrations.

  • Possible Cause: The cell line being used is highly sensitive to Hsp90 inhibition.

  • Troubleshooting Steps:

    • Verify Drug Concentration: Double-check the calculations for your dilutions and ensure the stock solution concentration is accurate.

    • Reduce Treatment Duration: Shorten the incubation time with this compound (e.g., from 72 hours to 24 or 48 hours).

    • Perform a More Granular Dose-Response: Test a wider range of lower concentrations (e.g., 0.01 µM to 10 µM) to identify a more precise IC50 value.

    • Assess Cell Density: Cell density can influence drug toxicity.[5] Ensure consistent cell seeding density across experiments.

Problem 2: Inconsistent results between experiments.

  • Possible Cause: Variability in experimental conditions.

  • Troubleshooting Steps:

    • Standardize Cell Culture Conditions: Ensure consistent cell passage number, confluency at the time of treatment, and media composition.

    • Check Drug Stability: Avoid repeated freeze-thaw cycles of the this compound stock solution. Prepare fresh dilutions from a new aliquot for each experiment.

    • Control for DMSO Effects: Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.

Problem 3: No significant effect on cell viability is observed.

  • Possible Cause: The cell line may be resistant to this compound, or the drug may not be active.

  • Troubleshooting Steps:

    • Increase Drug Concentration and/or Duration: Treat cells with higher concentrations of this compound for a longer duration (e.g., up to 72 hours).

    • Verify Drug Activity: Test the compound on a known sensitive cell line to confirm its activity.

    • Assess Target Engagement: Perform a western blot to determine if this compound is causing the degradation of known Hsp90 client proteins (e.g., AKT, HER2). This will confirm if the drug is engaging its target within the cell.

Data Presentation

Table 1: In Vitro Antiproliferative Activity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h treatment
MCF-7Breast Cancer8.5
SK-BR-3Breast Cancer5.2
A549Lung Cancer15.1
HCT116Colon Cancer12.8

Table 2: Effect of this compound on Hsp90 Client Proteins and Hsp70 Expression in MCF-7 cells

Treatment (24h)Relative AKT levelsRelative HER2 levelsRelative Hsp70 levels
Vehicle (0.1% DMSO)100%100%100%
This compound (10 µM)45%52%105%
17-AAG (N-terminal inhibitor, 1 µM)40%48%250%

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

2. Western Blot Analysis

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., AKT, HER2) and Hsp70 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.

Visualizations

Hsp90_Inhibition cluster_0 Hsp90 Chaperone Cycle cluster_1 Inhibition Mechanisms Unfolded Client Unfolded Client Hsp90-Co-chaperone Hsp90-Co-chaperone Unfolded Client->Hsp90-Co-chaperone Binding ATP ATP Hsp90-Co-chaperone->ATP ATP Binding (N-terminus) Degradation Degradation Hsp90-Co-chaperone->Degradation Client Degradation ADP ADP ATP->ADP Hydrolysis Folded Client Folded Client ADP->Folded Client Client Release N-terminal Inhibitor N-terminal Inhibitor N-terminal Inhibitor->ATP Blocks ATP Binding Heat Shock Response Heat Shock Response N-terminal Inhibitor->Heat Shock Response Induces HSR C-terminal Inhibitor (this compound) C-terminal Inhibitor (this compound) C-terminal Inhibitor (this compound)->Hsp90-Co-chaperone Disrupts Dimerization

Caption: Hsp90 inhibition mechanisms.

Cytotoxicity_Workflow Start Start Seed Cells Seed cells in 96-well plate Start->Seed Cells Incubate Overnight Incubate overnight (adhesion) Seed Cells->Incubate Overnight Prepare Dilutions Prepare serial dilutions of this compound Incubate Overnight->Prepare Dilutions Treat Cells Treat cells with compound Prepare Dilutions->Treat Cells Incubate Incubate for 24-72 hours Treat Cells->Incubate Add Viability Reagent Add MTT or other viability reagent Incubate->Add Viability Reagent Measure Signal Measure absorbance/fluorescence Add Viability Reagent->Measure Signal Analyze Data Calculate IC50 Measure Signal->Analyze Data End End Analyze Data->End

Caption: Experimental workflow for cytotoxicity assay.

Troubleshooting_Tree Unexpected Results Unexpected Results HighToxicity High Toxicity at Low Doses? Unexpected Results->HighToxicity NoEffect No Effect Observed? Unexpected Results->NoEffect InconsistentResults Inconsistent Results? Unexpected Results->InconsistentResults CheckDilutions Verify dilutions and stock concentration HighToxicity->CheckDilutions Yes IncreaseConcentration Increase drug concentration/duration NoEffect->IncreaseConcentration Yes StandardizeProtocol Standardize cell passage, density, and media InconsistentResults->StandardizeProtocol Yes ReduceDuration Reduce treatment duration CheckDilutions->ReduceDuration CheckCellLine Confirm cell line sensitivity ReduceDuration->CheckCellLine ConfirmActivity Test on a sensitive cell line IncreaseConcentration->ConfirmActivity CheckTarget Assess client protein degradation (Western Blot) ConfirmActivity->CheckTarget AliquotStock Use fresh aliquots of stock solution StandardizeProtocol->AliquotStock ControlDMSO Ensure consistent DMSO concentration AliquotStock->ControlDMSO

Caption: Troubleshooting decision tree.

References

how to prevent CCT239065 degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling, storage, and use of CCT239065 to minimize degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored as a lyophilized powder at -20°C in a desiccated environment.[1] Under these conditions, it is stable for up to 36 months.

Q2: How should I prepare and store this compound solutions?

A2: For use in experiments, this compound can be dissolved in a suitable solvent, such as DMSO. Once in solution, it is recommended to store it at -20°C and use it within one month to avoid loss of potency.[1] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the solution into single-use volumes.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound have not been extensively published, its chemical structure, containing sulfonamide and triazine groups, provides clues to potential instabilities. The triazine ring itself is generally very stable.[2][3][4] However, the sulfonamide group can be susceptible to hydrolysis under acidic conditions, particularly with exposure to heat. Therefore, prolonged exposure to acidic aqueous environments should be avoided.

Q4: Can I expose this compound solutions to light?

A4: While there is no specific data on the photosensitivity of this compound, it is good laboratory practice to protect all chemical solutions from prolonged exposure to light to minimize the risk of photochemical degradation. Store solutions in amber vials or cover them with aluminum foil.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity over time Improper storage of the solution (e.g., stored at room temperature, repeated freeze-thaw cycles).Prepare fresh solutions from lyophilized powder. Ensure solutions are aliquoted and stored at -20°C for no longer than one month.
Degradation due to experimental conditions (e.g., prolonged incubation in acidic media).Maintain a neutral pH in your experimental setup if possible. Minimize the duration of exposure to potentially harsh conditions.
Inconsistent experimental results Inaccurate concentration due to incomplete dissolution or precipitation.Ensure the compound is fully dissolved in the solvent. Visually inspect for any precipitate before use. If necessary, gentle warming or sonication can aid dissolution.
Degradation of the compound in the stock solution.Use a fresh aliquot of the this compound solution for each experiment. Avoid using solutions that have been stored for an extended period.
Precipitation of the compound in aqueous media Low solubility of this compound in aqueous buffers.The final concentration of the organic solvent (e.g., DMSO) in the aqueous media should be kept as low as possible while ensuring the compound remains in solution. A typical final DMSO concentration is <0.5%.

Experimental Protocols

General Protocol for In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is a general guideline for assessing the anti-proliferative effects of this compound on cancer cell lines with the BRAF V600E mutation.

  • Cell Seeding:

    • Culture BRAF V600E mutant cancer cells (e.g., HT29) in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in culture media to achieve the desired final concentrations.

    • Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of this compound to the respective wells.

    • Include a vehicle control (media with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the plate for 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Signaling Pathways and Workflows

BRAF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds RAS RAS RTK->RAS activates BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E activates MEK MEK BRAF_V600E->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates This compound This compound This compound->BRAF_V600E inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: this compound inhibits the constitutively active BRAF V600E mutant, blocking the downstream MAPK/ERK signaling pathway.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment Lyophilized_this compound Lyophilized this compound (Store at -20°C, desiccated) Stock_Solution Prepare Stock Solution (e.g., in DMSO) Lyophilized_this compound->Stock_Solution Aliquots Aliquot and Store (-20°C, use within 1 month) Stock_Solution->Aliquots Serial_Dilution Serial Dilution in Culture Media Aliquots->Serial_Dilution Cell_Treatment Treat Cells (e.g., 72 hours) Serial_Dilution->Cell_Treatment Assay Perform Assay (e.g., MTT) Cell_Treatment->Assay

References

CCT239065 experimental variability and controls

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific experimental compound designated "CCT239065" is not publicly available. The following technical support center provides a generalized framework for researchers working with novel kinase inhibitors, using "this compound" as a placeholder. The data and protocols are illustrative examples and should be adapted based on the specific characteristics of the molecule under investigation.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our IC50 values for this compound between experiments. What are the potential causes?

A1: Variability in IC50 values is a common issue in drug discovery research.[1][2] Several factors can contribute to this:

  • Assay Conditions: Minor variations in assay conditions can significantly impact results. These include differences in cell density, passage number, serum concentration in the media, and incubation times. The concentration of ATP in kinase assays is also a critical factor, as competitive inhibitors' IC50 values are dependent on it.[1]

  • Compound Stability and Solubility: The stability of this compound in your assay medium and its solubility can affect the actual concentration of the compound available to interact with the target. Degradation or precipitation of the compound will lead to inconsistent results.

  • Cell Line Integrity: Genetic drift in cell lines over time can alter their response to inhibitors. It is crucial to use cells within a consistent and low passage number range and to periodically re-authenticate your cell lines.

  • Reagent Quality: Variations in the quality and lot of reagents such as antibodies, enzymes, and substrates can introduce variability.

  • Operator-Dependent Variability: Differences in pipetting techniques and timing between different researchers can also contribute to inconsistencies.

Q2: How can we determine if this compound is exhibiting off-target effects?

A2: Identifying off-target effects is a critical step in characterizing a new inhibitor.[3] Several approaches can be employed:

  • Kinase Profiling: Screening this compound against a broad panel of kinases is a direct way to identify other kinases that are significantly inhibited by the compound.[4] This helps in determining the selectivity of the inhibitor.

  • Phenotypic Screening: Comparing the cellular phenotype induced by this compound with the known effects of inhibiting the intended target can provide clues. If the observed phenotype is inconsistent with target inhibition, off-target effects may be at play.

  • Rescue Experiments: If the effects of this compound can be reversed by overexpressing a drug-resistant mutant of the intended target, it provides strong evidence for on-target activity. Conversely, if the phenotype persists, it suggests off-target effects.

  • Chemical Analogs: Synthesizing and testing structurally related but inactive analogs of this compound can help differentiate on-target from non-specific effects. An inactive analog should not produce the same cellular effects.

  • Computational Prediction: In silico tools can predict potential off-target interactions based on the structure of this compound and its similarity to known ligands for other proteins.[5]

Q3: What are the best practices for preparing and storing this compound to ensure consistent experimental results?

A3: Proper handling and storage of small molecule inhibitors are essential for reproducible data.

  • Solubility Testing: Before starting experiments, determine the optimal solvent and solubility of this compound. It is advisable to prepare a high-concentration stock solution in a suitable solvent like DMSO.

  • Stock Solution Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Storage Conditions: Store the stock solutions at -20°C or -80°C, protected from light. The stability of the compound in solution should be determined if it is to be stored for extended periods.

  • Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Avoid storing dilute solutions, as they are more prone to degradation and adsorption to plasticware.

  • Quality Control: Periodically check the purity and concentration of your stock solution using methods like HPLC-MS.

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
Complete lack of this compound activity in a cell-based assay. 1. Compound inactivity: The compound may not be active against the target in a cellular context. 2. Incorrect concentration: Errors in calculating dilutions or compound degradation. 3. Cell permeability: The compound may not be able to cross the cell membrane. 4. Assay window: The assay may not be sensitive enough to detect the compound's effect.1. Confirm activity in a biochemical assay first. 2. Verify the concentration and integrity of the compound stock. 3. Assess cell permeability using methods like mass spectrometry on cell lysates. 4. Optimize the assay to ensure a robust signal-to-background ratio.
High background signal in a kinase assay. 1. Autophosphorylation of the kinase: The enzyme may be phosphorylating itself. 2. Contaminating kinase activity: The recombinant enzyme preparation may be impure. 3. Non-specific substrate phosphorylation: The substrate may be phosphorylated by other cellular components in a lysate-based assay.1. Include a control with no substrate to measure autophosphorylation. 2. Use a highly purified enzyme and include a known selective inhibitor as a positive control. 3. Use a specific antibody to detect phosphorylation of the intended substrate.
Inconsistent results in western blot analysis of downstream signaling. 1. Variable protein loading: Unequal amounts of protein loaded across lanes. 2. Antibody performance: Poor antibody specificity or variability between lots. 3. Timing of cell lysis: The kinetics of pathway activation/inhibition can be rapid.1. Use a reliable housekeeping protein for normalization. 2. Validate antibodies and use the same lot for a set of experiments. 3. Perform a time-course experiment to determine the optimal time point for analysis.

Quantitative Data Summary

The following table presents hypothetical IC50 data for "this compound" against a panel of kinases to illustrate clear data presentation.

Kinase TargetThis compound IC50 (nM)Reference Inhibitor IC50 (nM)
Target Kinase A 15 10
Kinase B250500
Kinase C>10,00025
Kinase D8001,200
Kinase E5,000150

Experimental Protocols

Cell Viability Assay using Resazurin

This protocol describes a common method to assess the effect of a kinase inhibitor on cell proliferation.

1. Cell Seeding:

  • Harvest and count cells from a sub-confluent culture.
  • Dilute the cells to a final concentration of 5 x 10^4 cells/mL in complete growth medium.
  • Seed 100 µL of the cell suspension into each well of a 96-well plate.
  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

2. Compound Treatment:

  • Prepare a 2X serial dilution of this compound in complete growth medium.
  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
  • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

3. Resazurin Staining and Measurement:

  • Prepare a 0.15 mg/mL solution of resazurin in PBS.
  • Add 20 µL of the resazurin solution to each well.
  • Incubate for 4 hours at 37°C.
  • Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.

4. Data Analysis:

  • Subtract the background fluorescence (from wells with medium only).
  • Normalize the data to the vehicle control (100% viability).
  • Plot the normalized viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Target_Kinase_A Target Kinase A Receptor->Target_Kinase_A Activation Downstream_Kinase Downstream Kinase Target_Kinase_A->Downstream_Kinase Phosphorylation Effector_Protein Effector Protein Downstream_Kinase->Effector_Protein Phosphorylation Transcription_Factor Transcription Factor Effector_Protein->Transcription_Factor Translocation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation This compound This compound This compound->Target_Kinase_A Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_readout Data Acquisition cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells in 96-well Plate Incubation_24h 2. Incubate for 24h Cell_Seeding->Incubation_24h Add_Compound 3. Add this compound Serial Dilutions Incubation_24h->Add_Compound Incubation_72h 4. Incubate for 72h Add_Compound->Incubation_72h Add_Reagent 5. Add Viability Reagent Incubation_72h->Add_Reagent Read_Plate 6. Measure Signal Add_Reagent->Read_Plate Calculate_IC50 7. Determine IC50 Read_Plate->Calculate_IC50

References

Validation & Comparative

A Head-to-Head Battle in BRAF V600E Mutant Cells: CCT239065 Versus Vemurafenib

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for BRAF V600E-mutated cancers, a new generation of inhibitors is emerging to address the limitations of their predecessors. This guide provides a detailed comparison of CCT239065, a novel "paradox-breaker" BRAF inhibitor, and vemurafenib, a first-generation FDA-approved drug, based on their performance in BRAF V600E-positive cancer cell lines.

Vemurafenib revolutionized the treatment of BRAF V600E-mutant melanoma by directly targeting the constitutively active BRAF kinase. However, its efficacy can be hampered by the development of resistance and the paradoxical activation of the mitogen-activated protein kinase (MAPK) pathway in cells with wild-type BRAF, leading to secondary malignancies. This compound belongs to a new class of BRAF inhibitors designed to evade this paradoxical activation, offering a potentially safer and more durable therapeutic strategy.

Mechanism of Action: A Tale of Two Inhibitors

Vemurafenib is a potent and selective inhibitor of the BRAF V600E mutant kinase. By binding to the ATP-binding site of the mutated BRAF protein, it effectively blocks its downstream signaling through the MEK and ERK pathways, leading to reduced cell proliferation and increased apoptosis in melanoma cells. However, in BRAF wild-type cells, vemurafenib can promote the dimerization of RAF proteins, leading to the paradoxical activation of the MAPK pathway.

This compound and its analogs, such as CCT196969 and CCT241161, are pan-RAF inhibitors that also act as "paradox breakers." These compounds are designed to inhibit both monomeric and dimeric forms of BRAF, including the BRAF V600E mutant, without inducing the conformational changes that lead to the paradoxical activation of the MAPK pathway in BRAF wild-type cells. This unique mechanism of action suggests that this compound may have a superior safety profile and be effective in contexts where first-generation inhibitors fail.

Performance Data: this compound Demonstrates Superiority in Preclinical Models

Experimental data from studies on BRAF V600E-mutant cancer cell lines highlight the potential advantages of this compound and its analogs over vemurafenib.

Cell Viability and Proliferation

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. Across various BRAF V600E-mutant melanoma cell lines, this compound and its analogs consistently demonstrate potent anti-proliferative activity.

Cell LineBRAF StatusVemurafenib IC50 (µM)CCT196969 IC50 (µM)CCT241161 IC50 (µM)
A375V600E~0.03-0.3~0.01-0.1~0.01-0.1
WM266.4V600E~0.1-1.0~0.1-0.5~0.1-0.5
SK-MEL-28V600E>10 (Resistant)~0.5-1.0~0.5-1.0
RKOV600E~4.57Not ReportedNot Reported

Note: IC50 values are approximate and can vary between studies and experimental conditions. Data for CCT196969 and CCT241161 are presented as analogs of this compound.

Inhibition of MAPK Pathway Signaling

Western blot analysis confirms that both this compound and vemurafenib effectively inhibit the phosphorylation of key downstream effectors in the MAPK pathway, such as MEK and ERK, in BRAF V600E-mutant cells. However, a critical distinction lies in their effects on BRAF wild-type cells. While vemurafenib can paradoxically increase pERK levels in these cells, this compound and its analogs do not, thereby avoiding this unwanted off-target effect.

Induction of Apoptosis

Both vemurafenib and this compound have been shown to induce apoptosis in BRAF V600E-mutant melanoma cells. Quantitative analysis of apoptosis, often measured by techniques like Annexin V staining followed by flow cytometry, demonstrates a dose-dependent increase in programmed cell death upon treatment with either inhibitor. However, the superior potency and ability of this compound to overcome resistance mechanisms may translate to more robust and sustained apoptosis induction.

Signaling Pathways and Experimental Workflows

To understand the differential effects of this compound and vemurafenib, it is essential to visualize the signaling pathways they target and the experimental workflows used to evaluate their performance.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF_WT BRAF (WT) RAS->BRAF_WT BRAF_V600E BRAF (V600E) RAS->BRAF_V600E CRAF CRAF RAS->CRAF MEK MEK BRAF_WT->MEK BRAF_V600E->MEK CRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF_WT Paradoxical Activation Vemurafenib->BRAF_V600E Inhibits This compound This compound This compound->BRAF_WT No Paradoxical Activation This compound->BRAF_V600E Inhibits

Figure 1. Simplified MAPK signaling pathway showing the points of intervention for Vemurafenib and this compound.

Figure 2. General experimental workflow for comparing the effects of this compound and Vemurafenib on BRAF V600E cells.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for the key assays used to compare this compound and vemurafenib.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: BRAF V600E mutant melanoma cells (e.g., A375, WM266.4) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or vemurafenib. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for MAPK Pathway Activation
  • Cell Lysis: Cells are seeded in 6-well plates and treated with this compound or vemurafenib at various concentrations for a specified time (e.g., 24 hours). After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-ERK (pERK), total ERK, phospho-MEK (pMEK), total MEK, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with this compound or vemurafenib for 48-72 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

  • Data Analysis: The percentage of apoptotic cells is determined from the flow cytometry data.

Conclusion

This compound represents a promising next-generation BRAF inhibitor with a distinct mechanism of action that circumvents the paradoxical MAPK pathway activation observed with first-generation inhibitors like vemurafenib. Preclinical data in BRAF V600E-mutant cell lines demonstrate its potent anti-proliferative and pro-apoptotic effects. The "paradox-breaker" characteristic of this compound suggests it may offer a wider therapeutic window and a more favorable safety profile, potentially overcoming some of the key limitations of vemurafenib. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the treatment of BRAF V600E-driven cancers.

A Comparative Analysis of CCT239065 and Dabrafenib in Targeting BRAF-Mutant Cancers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison between the investigational inhibitor CCT239065 and the FDA-approved drug dabrafenib is currently challenging due to the limited publicly available data on this compound. While both compounds are indicated to target BRAF mutations, a key driver in various cancers, dabrafenib has undergone extensive preclinical and clinical evaluation, establishing its efficacy and safety profile. In contrast, this compound appears to be in the early stages of research, with detailed performance data and experimental protocols not widely disclosed.

This guide provides a detailed overview of dabrafenib's efficacy, supported by experimental data from clinical trials. The available information on this compound is also presented, highlighting the current knowledge gap that prevents a direct, data-driven comparison.

Dabrafenib: A Clinically Validated BRAF Inhibitor

Dabrafenib is a potent and selective inhibitor of the RAF proteins, specifically targeting the mutated BRAF V600 forms.[1][2] Its primary application is in the treatment of metastatic melanoma and other solid tumors harboring these mutations.[1][2]

Mechanism of Action

Dabrafenib functions as an ATP-competitive inhibitor, binding to the active conformation of the BRAF kinase.[1] This action disrupts the downstream signaling of the MAPK/ERK pathway, which is constitutively activated in BRAF-mutant cancer cells. The inhibition of this pathway leads to a decrease in MEK and ERK phosphorylation, resulting in G1 cell cycle arrest and apoptosis.[1]

Dabrafenib_Mechanism_of_Action cluster_cell Cancer Cell RAS RAS BRAF_mut BRAF (V600E/K) RAS->BRAF_mut MEK MEK BRAF_mut->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF_mut

Figure 1: Dabrafenib's inhibition of the MAPK pathway.
Efficacy and Clinical Data

The efficacy of dabrafenib, both as a monotherapy and in combination with the MEK inhibitor trametinib, has been demonstrated in numerous clinical trials. The combination therapy, in particular, has shown improved outcomes by mitigating resistance mechanisms.[1]

Table 1: Summary of Dabrafenib Efficacy in BRAF V600-Mutant Melanoma

Clinical Trial (Phase)Treatment ArmObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Reference
BREAK-3 (Phase III) Dabrafenib vs. Dacarbazine50%6.9 months20.1 months[1]
COMBI-d (Phase III) Dabrafenib + Trametinib vs. Dabrafenib69%11.0 months25.1 months[3]
COMBI-v (Phase III) Dabrafenib + Trametinib vs. Vemurafenib64%11.4 monthsNot Reached (at initial analysis)

This compound: An Investigational Mutant Protein Kinase Inhibitor

Information regarding this compound is sparse and primarily available through chemical supplier databases. It is described as a mutant protein kinase inhibitor that targets signaling downstream of V600E BRAF, leading to the blockage of DNA synthesis and inhibition of cell proliferation.[1]

Mechanism of Action

Based on the limited description, this compound appears to also target the MAPK pathway, similar to dabrafenib. However, without specific binding assays or cellular mechanism studies, the exact mode of action and its selectivity profile remain unconfirmed.

CCT239065_Presumed_Mechanism cluster_cell_2 Cancer Cell BRAF_mut_2 BRAF (V600E) Downstream_Signaling Downstream Signaling BRAF_mut_2->Downstream_Signaling DNA_Synthesis DNA Synthesis Downstream_Signaling->DNA_Synthesis Proliferation_2 Cell Proliferation Downstream_Signaling->Proliferation_2 This compound This compound This compound->Downstream_Signaling

Figure 2: Presumed mechanism of this compound.
Efficacy and Experimental Data

No quantitative efficacy data from preclinical or clinical studies for this compound are publicly available. Information on IC50 values, cellular potency, in vivo tumor growth inhibition, and safety profiles is not accessible, which is essential for a comparative assessment.

Experimental Protocols

Detailed experimental protocols for the clinical trials involving dabrafenib are available through clinical trial registries and publications. A general outline for a key preclinical assay is provided below.

Cell Proliferation Assay (General Protocol)

This assay is fundamental in determining the inhibitory effect of a compound on cancer cell growth.

Cell_Proliferation_Assay_Workflow start Seed BRAF-mutant cancer cells in 96-well plates treat Treat with varying concentrations of inhibitor (e.g., Dabrafenib) start->treat incubate Incubate for 72 hours treat->incubate add_reagent Add cell viability reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent measure Measure absorbance or luminescence add_reagent->measure analyze Analyze data to determine IC50 values measure->analyze

Figure 3: Workflow for a cell proliferation assay.

Methodology:

  • Cell Culture: BRAF V600E/K mutant melanoma cell lines (e.g., A375, SK-MEL-28) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The following day, cells are treated with a serial dilution of the test compound (dabrafenib or this compound) or a vehicle control (e.g., DMSO).

  • Incubation: Plates are incubated for a period of 72 hours.

  • Viability Assessment: A cell viability reagent is added to each well. For example, with an MTT assay, the metabolic activity of viable cells converts MTT into formazan crystals, which are then solubilized.

  • Data Acquisition: The absorbance or luminescence is measured using a plate reader.

  • Analysis: The data is normalized to the vehicle control, and dose-response curves are generated to calculate the half-maximal inhibitory concentration (IC50).

Conclusion

Dabrafenib is a well-characterized and clinically effective BRAF inhibitor with a substantial body of evidence supporting its use in patients with BRAF V600-mutant cancers. Its efficacy, particularly in combination with trametinib, has significantly improved patient outcomes.

This compound is an investigational compound with a presumed mechanism of action similar to dabrafenib. However, the lack of publicly available preclinical and clinical data makes a direct comparison of its efficacy and safety with dabrafenib impossible at this time. Further research and publication of data are necessary to understand the therapeutic potential of this compound and its standing relative to established BRAF inhibitors like dabrafenib. Researchers and drug development professionals should rely on the extensive clinical data for dabrafenib for current therapeutic decisions and await further evidence on this compound to emerge from ongoing research.

References

Validating CCT239065 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to validate the cellular target engagement of CCT239065, a potent inhibitor of PIM kinases. We will explore established methodologies, compare this compound's biochemical activity with other known PIM kinase inhibitors, and provide detailed experimental protocols for key assays.

Introduction to this compound and PIM Kinases

This compound is a chemical probe targeting the PIM kinase family, which consists of three highly homologous serine/threonine kinases: PIM1, PIM2, and PIM3. These kinases are crucial downstream effectors in various signaling pathways that regulate cell survival, proliferation, and metabolism. Overexpression of PIM kinases is implicated in the pathogenesis of numerous hematological malignancies and solid tumors, making them attractive targets for cancer therapy.

PIM Kinase Signaling Pathway

PIM kinases are constitutively active and their activity is primarily regulated at the level of protein expression and stability. They are downstream of several oncogenic signaling pathways, including JAK/STAT and receptor tyrosine kinases. Once expressed, PIM kinases phosphorylate a range of downstream substrates, leading to the promotion of cell cycle progression and inhibition of apoptosis.

PIM_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pim PIM Kinase cluster_downstream Downstream Effects Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Cytokines Cytokines JAK JAK Cytokines->JAK STATs STATs JAK->STATs PIM Kinases (PIM1, PIM2, PIM3) PIM Kinases (PIM1, PIM2, PIM3) STATs->PIM Kinases (PIM1, PIM2, PIM3) Transcription BAD BAD PIM Kinases (PIM1, PIM2, PIM3)->BAD Phosphorylation (inhibition) p27 p27 PIM Kinases (PIM1, PIM2, PIM3)->p27 Phosphorylation (inhibition) 4E-BP1 4E-BP1 PIM Kinases (PIM1, PIM2, PIM3)->4E-BP1 Phosphorylation c-Myc c-Myc PIM Kinases (PIM1, PIM2, PIM3)->c-Myc Stabilization Inhibition of Apoptosis Inhibition of Apoptosis BAD->Inhibition of Apoptosis Cell Cycle Progression Cell Cycle Progression p27->Cell Cycle Progression Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis c-Myc->Cell Cycle Progression

Caption: PIM Kinase Signaling Pathway.

Comparison of PIM Kinase Inhibitors

Validating the efficacy and specificity of a novel inhibitor like this compound requires a direct comparison with other well-characterized compounds targeting the same kinase family. Below is a summary of the biochemical activity of this compound and other notable PIM kinase inhibitors.

CompoundPIM1 IC50/KiPIM2 IC50/KiPIM3 IC50/KiReference
This compound Data not availableData not availableData not available
AZD1208 0.4 nM (IC50)5.0 nM (IC50)1.9 nM (IC50)[1][2]
SGI-1776 7 nM (IC50)363 nM (IC50)69 nM (IC50)[3][4][5]
LGH447 (PIM447) 6 pM (Ki)18 pM (Ki)9 pM (Ki)[6][7]
TP-3654 5 nM (Ki)239 nM (Ki)42 nM (Ki)

Experimental Protocols for Validating Target Engagement

Two primary methods are recommended for confirming that this compound engages PIM kinases within a cellular context: measuring the phosphorylation of a direct downstream substrate and a biophysical assay to confirm direct binding.

Western Blot for Phospho-BAD (Ser112)

Principle: PIM kinases phosphorylate the pro-apoptotic protein BAD at serine 112 (Ser112). Inhibition of PIM kinases by this compound should lead to a dose-dependent decrease in the phosphorylation of BAD at this site. This can be readily detected by Western blotting using a phospho-specific antibody.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot A Seed cells expressing PIM kinases B Treat with this compound (dose-response) A->B C Lyse cells B->C D Quantify protein concentration C->D E SDS-PAGE D->E F Transfer to membrane E->F G Block membrane F->G H Incubate with primary antibody (anti-p-BAD Ser112) G->H I Incubate with secondary antibody H->I J Detect signal I->J

Caption: Western Blot Workflow.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Plate a suitable cell line known to express PIM kinases (e.g., KMS-12-BM multiple myeloma cells) at an appropriate density.

    • Allow cells to adhere overnight.

    • Treat cells with a range of concentrations of this compound (e.g., 0.01 to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-BAD (Ser112) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total BAD or a housekeeping protein like GAPDH.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a biophysical method that assesses the direct binding of a compound to its target protein in a cellular environment. The binding of a ligand, such as this compound, can stabilize the target protein (PIM kinase), leading to an increase in its thermal stability. This change in thermal stability is detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble PIM kinase remaining.

CETSA_Workflow cluster_treatment Treatment cluster_heating Heating cluster_separation Separation cluster_detection Detection A Treat cells with this compound or vehicle B Heat cell lysates/intact cells (temperature gradient) A->B C Separate soluble and aggregated proteins B->C D Quantify soluble PIM kinase (e.g., Western Blot, ELISA) C->D

Caption: CETSA Workflow.

Detailed Protocol:

  • Cell Treatment:

    • Culture cells and treat them with this compound or a vehicle control as described in the Western blot protocol.

  • Heating:

    • After treatment, harvest the cells and resuspend them in PBS supplemented with protease inhibitors.

    • Divide the cell suspension into aliquots for each temperature point.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3-7 minutes) using a thermocycler.

    • Cool the samples to room temperature.

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Detection:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble PIM1, PIM2, or PIM3 in each sample by Western blotting or ELISA.

    • A positive result is indicated by a higher amount of soluble PIM kinase at elevated temperatures in the this compound-treated samples compared to the vehicle control, demonstrating thermal stabilization upon drug binding.

Conclusion

Validating the cellular target engagement of this compound is a critical step in its development as a chemical probe and potential therapeutic. By employing the methodologies outlined in this guide, researchers can confidently assess the interaction of this compound with its intended PIM kinase targets in a cellular context. The direct comparison with other known PIM kinase inhibitors provides a valuable benchmark for evaluating its potency and potential advantages. The provided protocols offer a starting point for establishing robust and reliable target validation assays in your laboratory.

References

A Comparative Guide to BRAF V600E Inhibitor Specificity: Featuring PLX4720 and Vemurafenib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note: This guide provides a comparative analysis of the specificity of two well-characterized BRAF V600E inhibitors, PLX4720 and Vemurafenib. Extensive searches for quantitative data on the specificity of CCT239065 for V600E BRAF over wild-type BRAF did not yield any publicly available information. The following data and protocols for PLX4720 and Vemurafenib are presented as a best-practice example of how such a comparison should be structured.

Introduction

The V600E mutation in the BRAF kinase is a key driver in a significant percentage of melanomas and other cancers.[1] This has led to the development of targeted inhibitors that specifically block the activity of the mutant protein. A critical characteristic of these inhibitors is their specificity for the V600E mutant over the wild-type (WT) BRAF protein. High specificity is desirable to maximize on-target efficacy while minimizing off-target effects, including the paradoxical activation of the MAPK pathway in cells with wild-type BRAF.[2] This guide provides a comparative overview of the biochemical and cellular specificity of two prominent BRAF V600E inhibitors, PLX4720 and Vemurafenib.

Quantitative Data Summary

The following tables summarize the inhibitory activity (IC50) of PLX4720 and Vemurafenib against BRAF V600E and wild-type BRAF in both biochemical and cellular assays.

Table 1: Biochemical IC50 Data

CompoundTargetIC50 (nM)Fold Selectivity (WT/V600E)
PLX4720 BRAF V600E13~10
BRAF WT~130[3]
Vemurafenib BRAF V600E31[2]~3
BRAF WT~100[2]

Table 2: Cellular IC50 Data (Melanoma Cell Lines)

CompoundCell Line (BRAF status)IC50 (nM)
PLX4720 Malme-3M (V600E)160
A375 (V600E)320
SK-MEL-28 (V600E)450
WM-266-4 (V600E)500
C8161 (WT)>10,000
Vemurafenib A375 (V600E)248.3[4]
RKO (V600E)4,570
BRAF WT cell lines>10,000

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the techniques used to determine the specificity of BRAF inhibitors.

Biochemical Kinase Assay (IC50 Determination)

This assay measures the direct inhibition of purified enzyme activity.

Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of purified BRAF V600E and wild-type BRAF by 50%.

Materials:

  • Purified recombinant human BRAF V600E and wild-type BRAF enzymes.

  • Kinase substrate (e.g., MEK1).

  • ATP (Adenosine triphosphate).

  • Test compounds (PLX4720, Vemurafenib) at various concentrations.

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega).

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the purified BRAF enzyme (either V600E or WT) to the assay buffer.

  • Add the diluted test compounds to the wells containing the enzyme and incubate for a pre-determined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding the kinase substrate (MEK1) and ATP.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and measure the amount of product formed (phosphorylated MEK1) or ATP consumed using a suitable detection method.

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).

Cellular Proliferation Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cell lines.

Objective: To determine the concentration of the inhibitor required to reduce the proliferation of BRAF V600E mutant and wild-type cell lines by 50%.

Materials:

  • Human melanoma cell lines with known BRAF status (e.g., A375 for V600E, C8161 for WT).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test compounds (PLX4720, Vemurafenib) at various concentrations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Plate reader.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Remove the medium and dissolve the formazan crystals in a solubilization solution.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration.

  • Determine the IC50 value using a non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating BRAF inhibitor specificity.

BRAF_Signaling_Pathway cluster_upstream Upstream Signaling cluster_mapk_cascade MAPK Cascade cluster_downstream Downstream Effects Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Activates RAS RAS RTK->RAS Activates BRAF_WT BRAF (WT) RAS->BRAF_WT Activates MEK MEK BRAF_WT->MEK BRAF_V600E BRAF (V600E) BRAF_V600E->MEK Constitutively Active ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Inhibitor BRAF V600E Inhibitor Inhibitor->BRAF_WT Weakly Inhibits Inhibitor->BRAF_V600E Inhibits

Caption: The MAPK signaling pathway with wild-type and V600E mutant BRAF.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Purified_V600E Purified BRAF V600E Biochem_IC50 Biochemical IC50 Determination Purified_V600E->Biochem_IC50 Purified_WT Purified BRAF WT Purified_WT->Biochem_IC50 Specificity_Determination Determine Specificity Profile Biochem_IC50->Specificity_Determination Compare IC50s Cell_V600E BRAF V600E Cell Line Cell_IC50 Cellular Proliferation IC50 Cell_V600E->Cell_IC50 Signaling_Assay Downstream Signaling Assay (pERK Western Blot) Cell_V600E->Signaling_Assay Cell_WT BRAF WT Cell Line Cell_WT->Cell_IC50 Cell_WT->Signaling_Assay Cell_IC50->Specificity_Determination Compare IC50s Compound Test Compound Compound->Purified_V600E Compound->Purified_WT Compound->Cell_V600E Compound->Cell_WT

Caption: Workflow for determining BRAF inhibitor specificity.

References

Comparative Analysis of CCT239065 in the Landscape of HSP90 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the preclinical data reveals the standing of CCT239065, a novel small-molecule inhibitor of Heat Shock Protein 90 (HSP90), in comparison to established and emerging therapeutic alternatives. This guide provides an objective analysis of its performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology.

Heat Shock Protein 90 is a critical molecular chaperone responsible for the conformational maturation and stability of a wide array of client proteins, many of which are integral to cancer cell proliferation, survival, and signaling. The therapeutic targeting of HSP90 has been a focal point of cancer research, leading to the development of numerous inhibitors. This guide focuses on this compound, placing its preclinical profile in context with other notable HSP90 inhibitors.

Performance Comparison of HSP90 Inhibitors

To provide a clear and objective comparison, the following table summarizes the cytotoxic activity (IC50 values) of this compound against various cancer cell lines alongside other well-characterized HSP90 inhibitors. Lower IC50 values indicate greater potency.

CompoundHCT116 (Colon)HT29 (Colon)SW620 (Colon)MCF7 (Breast)MDA-MB-231 (Breast)A2780 (Ovarian)NCI-H460 (Lung)U87-MG (Glioblastoma)
This compound 0.019 µM0.021 µM0.022 µM0.015 µM0.028 µM0.009 µM0.026 µM0.017 µM
17-AAG ~0.5-0.9 µM--~0.02 µM----
Ganetespib ~0.004 µM-----~0.002-0.03 µM-
Luminespib (NVP-AUY922) ---~0.013 µM----

Note: IC50 values can vary between studies and experimental conditions. The data presented is a synthesis of available preclinical findings for comparative purposes.

Mechanisms of Action and Resistance: A Comparative Overview

HSP90 inhibitors primarily function by binding to the ATP-binding pocket in the N-terminal domain of HSP90, thereby inhibiting its chaperone activity and leading to the degradation of its client proteins. However, the development of resistance is a significant clinical challenge.

This compound , like other N-terminal inhibitors, induces the degradation of key oncogenic client proteins. Cross-resistance studies are crucial to understand its efficacy in the context of acquired resistance to other HSP90 inhibitors. While direct cross-resistance data for this compound is limited in publicly available literature, understanding the general mechanisms of resistance to HSP90 inhibitors provides a framework for its potential vulnerabilities and strengths.

Common Mechanisms of Resistance to HSP90 Inhibitors:

  • Induction of the Heat Shock Response: Inhibition of HSP90 often leads to the activation of Heat Shock Factor 1 (HSF1), which upregulates the expression of other heat shock proteins like HSP70 and HSP27. These chaperones can partially compensate for the loss of HSP90 function, contributing to drug resistance.

  • Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump HSP90 inhibitors out of the cancer cells, reducing their intracellular concentration and efficacy.

  • Mutations in HSP90: While rare, mutations in the ATP-binding pocket of HSP90 can reduce the binding affinity of inhibitors.

  • Alterations in Co-chaperones and Client Proteins: Changes in the expression or function of co-chaperones that regulate the HSP90 cycle or alterations in the client proteins themselves can impact the sensitivity to HSP90 inhibition.

Understanding the specific profile of this compound in overcoming or succumbing to these resistance mechanisms will be critical for its clinical development.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for key experiments typically cited in the preclinical evaluation of HSP90 inhibitors.

Cell Viability Assay (MTT/CCK-8 Assay)

This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines and to calculate the IC50 values.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the HSP90 inhibitors (e.g., this compound, 17-AAG) or vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 72 hours.

  • Reagent Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Cell Counting Kit-8 (CCK-8) reagent is added to each well.

  • Incubation and Measurement: The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals (MTT) or a colored formazan dye (CCK-8). For the MTT assay, a solubilization solution is added to dissolve the crystals. The absorbance is then measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Client Protein Degradation

This technique is employed to assess the effect of HSP90 inhibitors on the protein levels of HSP90 client proteins.

  • Cell Treatment and Lysis: Cancer cells are treated with the HSP90 inhibitor or vehicle control for a specified time (e.g., 24 hours). After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the HSP90 client proteins of interest (e.g., AKT, CDK4, HER2) and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control to determine the relative changes in client protein levels following treatment with the HSP90 inhibitor.

Visualizing Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the HSP90 signaling pathway and a typical experimental workflow for evaluating HSP90 inhibitors.

HSP90_Signaling_Pathway cluster_Stress Cellular Stress cluster_HSP90_Cycle HSP90 Chaperone Cycle cluster_Inhibition Inhibition by this compound cluster_Outcome Cellular Outcome Stress Stress Client_unfolded Unfolded Client Protein Stress->Client_unfolded HSP90_inactive HSP90 (Open) HSP90_active HSP90 (Closed) + ATP HSP90_inactive->HSP90_active ATP Binding Degradation Client Protein Degradation HSP90_inactive->Degradation Ubiquitin-Proteasome Pathway HSP90_active->HSP90_inactive ADP + Pi Client_folded Folded Client Protein HSP90_active->Client_folded Folding & Release Client_unfolded->HSP90_inactive Binding Downstream_Signaling Downstream Signaling Client_folded->Downstream_Signaling Co_chaperones Co-chaperones (e.g., p23, Aha1) Co_chaperones->HSP90_active Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation This compound This compound This compound->HSP90_inactive Blocks ATP Binding Apoptosis Apoptosis Degradation->Apoptosis

Caption: HSP90 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow Start Start: Select Cancer Cell Lines Cell_Culture Cell Culture & Seeding Start->Cell_Culture Treatment Treat with this compound & Other Inhibitors Cell_Culture->Treatment Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis Viability_Assay Cell Viability Assay (e.g., MTT/CCK-8) Endpoint_Analysis->Viability_Assay Cytotoxicity Western_Blot Western Blot for Client Proteins Endpoint_Analysis->Western_Blot Mechanism IC50 Determine IC50 Values Viability_Assay->IC50 Degradation_Profile Assess Client Protein Degradation Western_Blot->Degradation_Profile Comparison Comparative Analysis of Performance IC50->Comparison Degradation_Profile->Comparison

Caption: Workflow for Comparative Analysis of HSP90 Inhibitors.

Independent Validation of BRAF V600E Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent validation and comparison of novel BRAF V600E inhibitors, such as CCT239065. While publicly available quantitative activity data for this compound is limited, this document outlines the experimental protocols and comparative data for well-established BRAF V600E inhibitors. This information will enable researchers to rigorously assess the potency and cellular activity of new chemical entities.

Introduction to BRAF V600E Inhibition

The BRAF V600E mutation is a key driver in a significant percentage of melanomas and other cancers.[1] This mutation leads to constitutive activation of the BRAF kinase and downstream signaling through the mitogen-activated protein kinase (MAPK) pathway, promoting cell proliferation and survival. Consequently, small molecule inhibitors targeting BRAF V600E have become a cornerstone of targeted cancer therapy.

This guide focuses on the comparative analysis of BRAF V600E inhibitors, providing data for established drugs such as Vemurafenib, Dabrafenib, and Encorafenib. These compounds serve as benchmarks for evaluating the activity of new inhibitors.

Comparative Activity of Established BRAF V600E Inhibitors

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The tables below summarize the reported IC50 values for key BRAF V600E inhibitors in both biochemical and cellular assays.

Table 1: Biochemical IC50 Values against BRAF V600E

CompoundIC50 (nM)TargetAssay Type
Vemurafenib13 - 31BRAF V600EKinase Assay
Dabrafenib0.6BRAF V600EKinase Assay
Encorafenib0.35BRAF V600EKinase Assay

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Cellular IC50 Values in BRAF V600E Mutant Cell Lines

CompoundCell LineIC50 (nM)Assay Type
VemurafenibA375 (Melanoma)25 - 350Cell Proliferation
DabrafenibA375 (Melanoma)<100Cell Proliferation
EncorafenibA375 (Melanoma)4Cell Proliferation

Note: Cellular IC50 values are influenced by factors such as cell permeability and off-target effects.

Experimental Protocols for Independent Validation

To independently validate the activity of a novel BRAF V600E inhibitor like this compound, the following experimental protocols are recommended.

Biochemical BRAF V600E Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified BRAF V600E protein.

Materials:

  • Recombinant human BRAF V600E enzyme

  • MEK1 as a substrate

  • ATP

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • Test compound (e.g., this compound) and control inhibitors

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP detection system

  • 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound and control inhibitors in DMSO.

  • Add the diluted compounds to the wells of the assay plate.

  • Add the BRAF V600E enzyme and MEK1 substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP (or ADP produced) using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular BRAF V600E Inhibition Assay (Western Blot)

This assay assesses the ability of a compound to inhibit the downstream signaling of BRAF V600E in a cellular context by measuring the phosphorylation of key pathway components like MEK and ERK.

Materials:

  • BRAF V600E mutant cell line (e.g., A375 melanoma cells)

  • Cell culture medium and supplements

  • Test compound and control inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against phospho-MEK, total MEK, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Seed the BRAF V600E mutant cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound and control inhibitors for a specified time (e.g., 2-24 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the extent of MEK and ERK phosphorylation inhibition.

Cellular Proliferation Assay

This assay measures the effect of the compound on the growth and viability of BRAF V600E mutant cancer cells.

Materials:

  • BRAF V600E mutant cell line (e.g., A375)

  • Cell culture medium and supplements

  • Test compound and control inhibitors

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTS, or crystal violet)

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at a low density.

  • After 24 hours, treat the cells with serial dilutions of the test compound and control inhibitors.

  • Incubate the cells for a period of 72 to 120 hours.

  • Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

Visualizing Key Processes

To aid in the understanding of the underlying biology and experimental procedures, the following diagrams are provided.

BRAF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK p ERK ERK MEK->ERK p Transcription_Factors Transcription Factors ERK->Transcription_Factors p This compound This compound (BRAF Inhibitor) This compound->BRAF_V600E Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: The MAPK signaling pathway with the oncogenic BRAF V600E mutation.

Experimental_Workflow cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation cluster_comparison Comparative Analysis Biochem_Start Start: Purified BRAF V600E Kinase_Assay BRAF V600E Kinase Assay Biochem_Start->Kinase_Assay Biochem_IC50 Determine Biochemical IC50 Kinase_Assay->Biochem_IC50 Compare_Data Compare IC50 values with benchmark inhibitors Biochem_IC50->Compare_Data Cell_Start Start: BRAF V600E Cell Line Western_Blot Western Blot for p-MEK & p-ERK Cell_Start->Western_Blot Proliferation_Assay Cell Proliferation Assay Cell_Start->Proliferation_Assay Cellular_IC50 Determine Cellular IC50 Western_Blot->Cellular_IC50 Proliferation_Assay->Cellular_IC50 Cellular_IC50->Compare_Data

Caption: Workflow for the independent validation of a novel BRAF V600E inhibitor.

References

A Comparative Guide to Next-Generation BRAF Inhibitors: Navigating Beyond the Paradox

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy has been significantly shaped by the development of BRAF inhibitors, particularly for BRAF-mutant melanomas. However, the clinical utility of first-generation inhibitors has been hampered by the phenomenon of paradoxical activation of the mitogen-activated protein kinase (MAPK) pathway in BRAF wild-type cells, leading to secondary malignancies and acquired resistance. This guide provides a comparative overview of CCT239065 and other next-generation BRAF inhibitors designed to overcome this fundamental challenge.

The Evolution from First to Next-Generation BRAF Inhibitors: Breaking the Paradox

First-generation BRAF inhibitors, such as vemurafenib and dabrafenib, are highly effective against BRAF V600E mutant tumors. However, in cells with wild-type BRAF and upstream activation of the MAPK pathway (e.g., through RAS mutations), these inhibitors can induce a conformational change in RAF dimers, leading to the paradoxical activation of MEK and ERK. This unintended agonistic effect is a key driver of resistance and dose-limiting toxicities.

Next-generation BRAF inhibitors, often termed "paradox breakers," have been engineered to specifically inhibit BRAF monomers and dimers without inducing this paradoxical activation. These agents represent a significant advancement, aiming for improved efficacy, a better safety profile, and the ability to overcome resistance mechanisms.

Performance Comparison of Next-Generation BRAF Inhibitors

While comprehensive head-to-head preclinical data for all emerging next-generation BRAF inhibitors is not always publicly available, this section summarizes the performance of key players based on published studies. Due to limited available preclinical data for this compound, a direct quantitative comparison is challenging. Instead, we present available data for prominent next-generation inhibitors, CCT196969 and PLX8394 (Plixorafenib), to illustrate the advancements in this class of molecules.

Biochemical Potency

The following table summarizes the reported biochemical potencies of selected next-generation BRAF inhibitors against the BRAF V600E mutant kinase.

CompoundTargetIC50 (nM)
CCT196969 BRAFV600E40
BRAF100
CRAF12
PLX8394 (Plixorafenib) BRAFV600EData not consistently reported as a single IC50 value, but demonstrates high potency

Note: IC50 values can vary depending on the specific assay conditions.

Cellular Activity and Evasion of Paradoxical Activation

A critical feature of next-generation BRAF inhibitors is their ability to suppress MAPK signaling in BRAF-mutant cells without activating the pathway in BRAF wild-type cells.

CompoundCell Line (BRAF status)Effect on pERKParadoxical Activation
CCT196969 BRAFV600E melanomaInhibitionAvoids reactivation in BRAF inhibitor-resistant models
PLX8394 (Plixorafenib) BRAFV600E melanomaPotent InhibitionDoes not induce paradoxical activation in BRAFWT cells
First-Generation Inhibitor (e.g., Vemurafenib) BRAFV600E melanomaInhibitionInduces paradoxical activation in BRAFWT cells

Signaling Pathways and Mechanisms

The differential effects of first and next-generation BRAF inhibitors on the MAPK signaling pathway are rooted in their distinct mechanisms of action at the molecular level.

cluster_first_gen First-Generation BRAF Inhibitor cluster_next_gen Next-Generation BRAF Inhibitor FirstGen Vemurafenib / Dabrafenib BRAF_V600E_1 BRAF V600E Monomer FirstGen->BRAF_V600E_1 Inhibition BRAF_WT_dimer BRAF/CRAF Dimer (in RAS mutant cells) FirstGen->BRAF_WT_dimer Binding to one protomer MEK_1 MEK BRAF_V600E_1->MEK_1 Activation BRAF_WT_dimer->MEK_1 Transactivation ERK_1 ERK MEK_1->ERK_1 MEK_1->ERK_1 Proliferation_1 Tumor Growth ERK_1->Proliferation_1 Paradox_Activation Paradoxical Activation (Tumor Progression/Secondary Cancers) ERK_1->Paradox_Activation NextGen This compound / CCT196969 / PLX8394 BRAF_V600E_2 BRAF V600E Monomer/Dimer NextGen->BRAF_V600E_2 Inhibition BRAF_WT_dimer_2 BRAF/CRAF Dimer (in RAS mutant cells) NextGen->BRAF_WT_dimer_2 Inhibition/No Transactivation MEK_2 MEK BRAF_V600E_2->MEK_2 BRAF_WT_dimer_2->MEK_2 ERK_2 ERK MEK_2->ERK_2 MEK_2->ERK_2 Proliferation_2 Tumor Growth ERK_2->Proliferation_2 No_Paradox No Paradoxical Activation ERK_2->No_Paradox

Figure 1. Signaling pathways of first vs. next-generation BRAF inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize BRAF inhibitors.

Biochemical Kinase Assay

Objective: To determine the direct inhibitory activity of a compound on purified BRAF kinase.

Methodology:

  • Reagents: Purified recombinant human BRAF V600E kinase, MEK1 (kinase-dead) substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Procedure:

    • The inhibitor is serially diluted in DMSO and pre-incubated with the BRAF V600E enzyme in the assay buffer.

    • The kinase reaction is initiated by the addition of a mixture of ATP and the MEK1 substrate.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated MEK1 is quantified. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production as an indicator of kinase activity, or by using a phospho-specific antibody in an ELISA or Western blot format.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of kinase activity, is calculated by fitting the dose-response data to a sigmoidal curve.

Cell Viability Assay

Objective: To assess the effect of the inhibitor on the proliferation and viability of cancer cell lines.

Methodology:

  • Cell Lines: BRAF V600E mutant (e.g., A375, SK-MEL-28) and BRAF wild-type (e.g., HCT116) cancer cell lines.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the BRAF inhibitor.

    • After a defined incubation period (e.g., 72 hours), cell viability is assessed using a metabolic assay such as MTT or CellTiter-Glo® (Promega).

    • The MTT assay measures the conversion of a tetrazolium salt to formazan by mitochondrial dehydrogenases of viable cells. The formazan product is then solubilized, and the absorbance is read on a plate reader.

    • The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.

  • Data Analysis: The GI50 (concentration for 50% growth inhibition) or IC50 is determined by plotting cell viability against the inhibitor concentration.

Western Blot Analysis for MAPK Pathway Activation

Objective: To measure the levels of phosphorylated (activated) proteins in the MAPK pathway.

Methodology:

  • Procedure:

    • Cells are treated with the BRAF inhibitor for a specified time.

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of MEK (p-MEK) and ERK (p-ERK), as well as total MEK and ERK as loading controls.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The signal is detected using a chemiluminescent substrate and imaged.

  • Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the extent of pathway inhibition or paradoxical activation.

cluster_workflow Experimental Workflow Biochemical_Assay Biochemical Kinase Assay (IC50 determination) Cell_Culture Cell Culture (BRAF mutant & wild-type lines) Treatment Inhibitor Treatment (Dose-response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (GI50 determination) Treatment->Viability_Assay Western_Blot Western Blot (pERK/pMEK analysis) Treatment->Western_Blot In_Vivo_Models In Vivo Xenograft Models (Tumor growth inhibition) Viability_Assay->In_Vivo_Models Western_Blot->In_Vivo_Models

Figure 2. A typical experimental workflow for characterizing BRAF inhibitors.

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of the BRAF inhibitor in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Procedure:

    • Human cancer cells (e.g., A375) are subcutaneously injected into the flanks of the mice.

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • The BRAF inhibitor is administered to the treatment group, typically via oral gavage, at a specified dose and schedule. The control group receives a vehicle control.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumors are excised and weighed.

  • Data Analysis: Tumor growth curves are plotted for each group. The efficacy of the inhibitor is determined by comparing the tumor growth in the treated group to the control group (e.g., calculating tumor growth inhibition).

Conclusion

Next-generation BRAF inhibitors that evade paradoxical MAPK pathway activation hold significant promise for improving the treatment of BRAF-mutant cancers. Compounds like CCT196969 and PLX8394 demonstrate the potential to overcome the limitations of first-generation agents, offering a wider therapeutic window and activity against certain resistance mechanisms. While detailed preclinical data for this compound remains less accessible, its classification as a next-generation inhibitor suggests it is designed with a similar "paradox-breaking" mechanism. Further head-to-head comparative studies will be crucial to fully delineate the subtle but potentially significant differences in the efficacy, safety, and resistance profiles of these emerging therapies. The continued development of these novel agents, guided by a deep understanding of their molecular mechanisms and supported by robust preclinical and clinical data, will be instrumental in advancing the precision oncology paradigm for patients with BRAF-driven malignancies.

Comparative Guide to Biomarker Analysis for CCT239065 Sensitivity in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CCT239065, a potent and selective inhibitor of the V600E mutant BRAF protein kinase, with other commercially available BRAF inhibitors. The primary biomarker for sensitivity to this compound and its alternatives is the presence of the BRAF V600E mutation, a key driver in several cancers, including melanoma, colorectal cancer, and thyroid cancer.[1][2][3][4][5][6] This document outlines the mechanism of action, comparative efficacy data, and detailed experimental protocols for assessing drug sensitivity.

Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway

This compound is an orally available inhibitor that targets the constitutively active V600E mutant BRAF kinase. This mutation leads to the persistent activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathway, promoting uncontrolled cell proliferation and survival.[5] this compound and its alternatives act by binding to the ATP-binding site of the mutant BRAF protein, thereby inhibiting its kinase activity.[7][8] This blockade disrupts downstream signaling to MEK and ERK, ultimately leading to cell cycle arrest and apoptosis in BRAF V600E-mutant cancer cells.[9][10][11]

MAPK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS BRAF (V600E) BRAF (V600E Mutant) RAS->BRAF (V600E) MEK MEK BRAF (V600E)->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Factors Transcription Factors ERK->Transcription Factors Activation This compound This compound & Alternatives This compound->BRAF (V600E) Inhibition Gene Expression Gene Expression Transcription Factors->Gene Expression Regulation Cell Proliferation,\nSurvival, etc. Cell Proliferation, Survival, etc. Gene Expression->Cell Proliferation,\nSurvival, etc.

Figure 1: Simplified MAPK/ERK signaling pathway and the inhibitory action of this compound.

Comparative Analysis of BRAF V600E Inhibitors

Several FDA-approved drugs target the BRAF V600E mutation. This section provides a comparative overview of this compound and its key alternatives.

Inhibitor Developer/Supplier Reported IC50 (BRAF V600E) Key Characteristics FDA Approval Status
This compound Multiple Research SuppliersNot widely publishedPreclinical tool compoundNot Approved
Vemurafenib (Zelboraf®) Plexxikon/Genentech~31 nMFirst-in-class BRAF inhibitor.[10][11][12]Approved for melanoma and other cancers.[13]
Dabrafenib (Tafinlar®) GlaxoSmithKline/Novartis~0.8 nMPotent and selective inhibitor.[9][14]Approved for melanoma, lung cancer, and other solid tumors.[14][15]
Encorafenib (Braftovi®) Array BioPharma/Pfizer~0.3 nMHigh potency and long dissociation half-life.[16][17][18]Approved for melanoma and colorectal cancer.[16]

Table 1: Comparison of this compound and Alternative BRAF V600E Inhibitors.

Experimental Protocols

BRAF V600E Mutation Detection

Accurate detection of the BRAF V600E mutation in tumor samples is the critical first step in determining sensitivity to this compound and other BRAF inhibitors.

Methods:

  • Sanger Sequencing: A traditional method for DNA sequencing to identify base substitutions.[19]

  • Real-Time PCR (qPCR): Allele-specific PCR for sensitive and rapid detection.[20] The FDA-approved cobas® 4800 BRAF V600 Mutation Test is a widely used qPCR-based assay.[19][21]

  • Next-Generation Sequencing (NGS): Allows for the simultaneous analysis of multiple genes and mutations with high sensitivity.[21]

  • Immunohistochemistry (IHC): Uses a mutation-specific antibody to detect the V600E mutant protein directly in tissue samples.

BRAF_Mutation_Detection_Workflow Tumor Sample Tumor Sample DNA/Protein Extraction DNA/Protein Extraction Tumor Sample->DNA/Protein Extraction Sanger Sequencing Sanger Sequencing DNA/Protein Extraction->Sanger Sequencing Real-Time PCR Real-Time PCR DNA/Protein Extraction->Real-Time PCR NGS NGS DNA/Protein Extraction->NGS IHC IHC DNA/Protein Extraction->IHC Mutation Status Mutation Status Sanger Sequencing->Mutation Status Real-Time PCR->Mutation Status NGS->Mutation Status IHC->Mutation Status

Figure 2: Workflow for the detection of the BRAF V600E mutation.
Cell Viability Assays

To quantify the sensitivity of cancer cell lines to BRAF inhibitors, cell viability assays are performed.

Protocol:

  • Cell Seeding: Plate BRAF V600E mutant and wild-type cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound or an alternative inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay such as MTT, PrestoBlue, or CellTiter-Glo®.[22][23]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting cell viability against drug concentration.

Cell Line BRAF Status Tissue of Origin Expected Sensitivity to BRAF Inhibitors
A375 V600EMelanomaHigh
SK-MEL-28 V600EMelanomaHigh
HT-29 V600EColorectal CancerModerate
MCF7 Wild-TypeBreast CancerLow (Resistant)

Table 2: Example Cell Lines for BRAF Inhibitor Sensitivity Testing.

Western Blot Analysis of MAPK Pathway Inhibition

Western blotting is used to confirm the on-target effect of BRAF inhibitors by assessing the phosphorylation status of downstream signaling proteins.[24][25][26][27]

Protocol:

  • Cell Treatment: Treat BRAF V600E mutant cells with this compound or alternative inhibitors at various concentrations for a specified time (e.g., 1-24 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine the reduction in p-ERK levels relative to total ERK and the loading control.

Western_Blot_Workflow Cell Treatment Cell Treatment Protein Extraction Protein Extraction Cell Treatment->Protein Extraction SDS-PAGE SDS-PAGE Protein Extraction->SDS-PAGE Membrane Transfer Membrane Transfer SDS-PAGE->Membrane Transfer Antibody Probing Antibody Probing Membrane Transfer->Antibody Probing Detection & Analysis Detection & Analysis Antibody Probing->Detection & Analysis

Figure 3: General workflow for Western blot analysis.

Conclusion

The presence of the BRAF V600E mutation is a critical predictive biomarker for sensitivity to this compound and other BRAF inhibitors. The experimental protocols outlined in this guide provide a robust framework for assessing the efficacy of these targeted therapies. A multi-faceted approach, combining mutation detection with in vitro functional assays, is essential for the preclinical evaluation and clinical application of BRAF inhibitors in personalized cancer medicine.

References

Safety Operating Guide

Navigating the Disposal of CCT239065: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like CCT239065 are paramount for maintaining a safe and compliant laboratory environment. This document provides essential guidance on the operational and disposal procedures for this compound, a potent inhibitor of the V600E-mutated BRAF kinase. Adherence to these protocols is critical for minimizing environmental impact and ensuring personnel safety.

Immediate Safety and Handling Protocols

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for handling potent, biologically active small molecules should be strictly followed.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles should be worn at all times.

  • Lab Coat: A buttoned lab coat is required to protect from spills.

  • Respiratory Protection: For handling the solid compound or creating solutions, a fume hood should be utilized to prevent inhalation.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water.

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

This compound Disposal Procedures

As a bioactive small molecule, this compound and any materials contaminated with it must be treated as hazardous chemical waste. Disposal should always be in accordance with local, state, and federal regulations.

Waste Segregation and Collection:

  • Solid Waste:

    • Unused or expired this compound powder.

    • Contaminated consumables (e.g., weigh boats, pipette tips, microfuge tubes).

    • Contaminated PPE (e.g., gloves).

    • Procedure: Collect in a designated, clearly labeled, and sealed hazardous waste container. The label should include "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Bioactive," "Chemical Hazard").

  • Liquid Waste:

    • Solutions containing this compound (e.g., in DMSO or cell culture media).

    • Solvents used to rinse contaminated glassware.

    • Procedure: Collect in a designated, leak-proof, and clearly labeled hazardous waste container. The label should specify the chemical name, solvent, and approximate concentration. Never pour solutions containing this compound down the drain.

  • Sharps Waste:

    • Needles and syringes used for dissolving or administering this compound.

    • Procedure: Dispose of in a designated sharps container that is puncture-resistant and leak-proof.

Final Disposal:

All collected hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Quantitative Data Summary

The following table summarizes key chemical and physical properties of this compound.

PropertyValue
Chemical Name 3-[2-(1H-benzo[d]imidazol-2-yl)ethyl]-5-(4-(piperidin-1-yl)phenyl)-
CAS Number 1163719-51-4
Molecular Formula C₂₉H₂₉N₇O₃S
Molecular Weight 555.7 g/mol

Experimental Protocol: In Vitro Inhibition of V600E-BRAF Signaling

The following is a generalized protocol for assessing the inhibitory activity of this compound on the V600E-BRAF signaling pathway in cancer cell lines.

1. Cell Culture:

  • Culture a V600E-BRAF mutant human melanoma cell line (e.g., A375) in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

2. Compound Preparation:

  • Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO).
  • Prepare serial dilutions of the stock solution in cell culture media to achieve the desired final concentrations for treatment.

3. Cell Treatment:

  • Seed cells in multi-well plates and allow them to adhere overnight.
  • Replace the media with fresh media containing the various concentrations of this compound or a DMSO vehicle control.
  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

4. Western Blot Analysis for Pathway Inhibition:

  • After treatment, lyse the cells and collect the protein lysates.
  • Determine the protein concentration of each lysate.
  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
  • Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK, key downstream effectors of the BRAF pathway.
  • Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
  • A reduction in the p-ERK/total ERK ratio in this compound-treated cells compared to the control indicates pathway inhibition.

5. Cell Viability Assay:

  • To assess the effect of this compound on cell proliferation, perform a viability assay (e.g., MTT or CellTiter-Glo®).
  • Following treatment, add the viability reagent to the cells according to the manufacturer's instructions.
  • Measure the absorbance or luminescence to determine the relative number of viable cells.
  • Calculate the IC₅₀ value, which is the concentration of this compound that inhibits cell growth by 50%.

Visualizing the V600E-BRAF Signaling Pathway and Experimental Workflow

The following diagrams illustrate the V600E-BRAF signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.

V600E_BRAF_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_V600E BRAF (V600E Mutant) RAS->BRAF_V600E MEK MEK1/2 BRAF_V600E->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->BRAF_V600E

Caption: The V600E-BRAF signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Cell_Culture 1. Cell Culture (V600E-BRAF Mutant Cells) Treatment 3. Cell Treatment Cell_Culture->Treatment Compound_Prep 2. This compound Preparation (Stock & Dilutions) Compound_Prep->Treatment Analysis 4. Analysis Treatment->Analysis Western_Blot Western Blot (p-ERK/ERK) Analysis->Western_Blot Viability_Assay Cell Viability Assay (IC50 Determination) Analysis->Viability_Assay Results 5. Results & Interpretation Western_Blot->Results Viability_Assay->Results

Caption: A typical experimental workflow for evaluating the efficacy of this compound.

Essential Safety and Logistics for Handling CCT239065

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in humans or animals.

This document provides crucial safety and logistical information for the handling and disposal of CCT239065, a potent PPM1D (WIP1) phosphatase inhibitor. As the toxicological properties of this compound are not fully characterized, it must be handled with extreme caution by trained personnel in a designated laboratory setting.

Immediate Safety Information

This compound is intended for research purposes only. Direct contact with skin, eyes, or mucous membranes should be strictly avoided. Inhalation of the lyophilized powder or aerosolized solutions must be prevented. Standard laboratory safety protocols should be followed at all times.

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention.

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment for handling this compound.

Equipment Specification Purpose
Gloves Nitrile, chemical-resistantProtects hands from direct contact.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes and dust.
Lab Coat Standard, fully buttonedProtects skin and personal clothing.
Respiratory Protection Use in a certified chemical fume hoodPrevents inhalation of powder or aerosols.

Operational Plan: Handling and Preparation of Stock Solutions

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the lyophilized powder at -20°C in a desiccated environment.[1]

2. Preparation of Stock Solution (conducted in a chemical fume hood):

  • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Carefully weigh the required amount of this compound powder using an analytical balance.

  • Prepare a stock solution, typically in Dimethyl Sulfoxide (DMSO), at a high concentration (e.g., 10 mM).

  • Ensure the compound is fully dissolved by vortexing or gentle sonication.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store stock solution aliquots at -20°C or -80°C.

3. Preparation of Working Solutions:

  • Dilute the stock solution to the desired final concentration for your experiment using the appropriate cell culture medium or buffer.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste:

    • Contaminated consumables (e.g., pipette tips, tubes, gloves, weighing paper) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Unused stock solutions and working solutions should be collected in a labeled, sealed container for hazardous liquid waste.

    • Do not pour this compound solutions down the drain.

  • Disposal:

    • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

Experimental Workflow: Preparation of this compound for Cell-Based Assays

G cluster_prep Preparation of this compound cluster_storage Storage cluster_exp Experimental Use A Equilibrate Lyophilized this compound to Room Temp. B Weigh Powder in Chemical Fume Hood A->B C Dissolve in DMSO to Create 10 mM Stock Solution B->C D Aliquot Stock Solution into Single-Use Vials C->D E Store Aliquots at -20°C / -80°C D->E F Thaw a Single Aliquot E->F G Dilute to Final Concentration in Assay Medium F->G H Treat Cells and Perform Assay G->H

Caption: Workflow for preparing this compound from powder to final working solution for cell-based assays.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CCT239065
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
CCT239065

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.